molecular formula C11H10ClN3O2 B3345024 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 1001510-38-8

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3345024
CAS No.: 1001510-38-8
M. Wt: 251.67 g/mol
InChI Key: DLRKKRKCFBGWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a synthetic pyrazole derivative of significant interest in medicinal chemistry and early-stage drug discovery. As a member of the pyrazole heterocycle family, this compound serves as a versatile building block for the design of novel bioactive molecules. Pyrazole derivatives are extensively researched for their wide spectrum of pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The presence of specific substituents, such as the 4-chlorobenzyl group at the N1 position and the nitro group at the C3 position, is known to critically influence the molecule's electronic properties and its ability to interact with biological targets, such as enzymes and receptors . This compound is particularly valuable for researchers investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its structure offers multiple sites for further chemical modification, allowing for the synthesis of a diverse array of analogs . The nitro group, for instance, can be reduced to an amine, serving as a key handle for constructing more complex molecular architectures or for introducing additional pharmacophores . The chlorobenzyl moiety is a common feature in many pharmacologically active compounds and can contribute to enhanced lipophilicity and target binding through hydrophobic and π-π stacking interactions . Researchers utilize this chemical reagent primarily in the development of potential therapeutic agents, with a strong focus on areas such as oncology and inflammation, where pyrazole-based inhibitors have shown considerable promise . Please be advised: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and/or purity and for the safe handling and disposal of this chemical in accordance with their institution's guidelines and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRKKRKCFBGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204261
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001510-38-8
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001510-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chemical structure analysis of the novel heterocyclic compound, 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group and a substituted benzyl moiety to the pyrazole core can significantly modulate its physicochemical properties and biological efficacy. This guide, designed for researchers and drug development professionals, offers a detailed exploration of the synthesis and structural elucidation of this target molecule. We will delve into the practical and theoretical aspects of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, the definitive method of X-ray crystallography for unambiguous structure determination will be discussed. Each section provides not only step-by-step experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the entire analytical process.

Introduction to 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (Figure 1) is a substituted pyrazole with a molecular formula of C₁₀H₈ClN₃O₂ and a molecular weight of 237.64 g/mol .[3] The core structure features a five-membered pyrazole ring, which is a common scaffold in many pharmaceutical agents.[2][4] The substituents on the pyrazole ring—a 4-chlorobenzyl group at the N1 position, a nitro group at the C3 position, and a methyl group at the C5 position—are expected to confer specific chemical and biological properties. The electron-withdrawing nature of the nitro group can influence the electronic distribution within the pyrazole ring and may be a key pharmacophore for certain biological activities.[6] The lipophilic 4-chlorobenzyl group can enhance membrane permeability and potential interactions with hydrophobic pockets of target proteins. The methyl group can also influence the molecule's conformation and metabolic stability. A thorough understanding of the precise three-dimensional structure of this molecule is paramount for establishing structure-activity relationships (SAR) and for rational drug design.

Figure 1: Chemical Structure of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Proposed Synthesis

A plausible synthetic route for 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is outlined below, based on established methods for the synthesis of substituted pyrazoles.[7][8] The general strategy involves the condensation of a β-diketone or a related precursor with a substituted hydrazine.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-chlorobenzylhydrazine 4-chlorobenzylhydrazine Condensation Condensation 4-chlorobenzylhydrazine->Condensation nitromalondialdehyde_or_equivalent Nitromalondialdehyde or 1,1,3,3-Tetramethoxy-2-nitropropane nitromalondialdehyde_or_equivalent->Condensation Target_Molecule 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole Condensation->Target_Molecule Cyclization & Dehydration

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol
  • Preparation of the Hydrazine: 4-Chlorobenzylhydrazine can be prepared from 4-chlorobenzyl chloride or synthesized from 4-chlorobenzaldehyde.[9]

  • Condensation Reaction:

    • In a round-bottom flask, dissolve 1 equivalent of 4-chlorobenzylhydrazine in a suitable solvent such as ethanol or acetic acid.

    • Add 1 equivalent of a 1,3-dicarbonyl compound bearing a nitro group, such as nitromalondialdehyde or its synthetic equivalent like 1,1,3,3-tetramethoxy-2-nitropropane.

    • The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the pure 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole.

Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole based on the analysis of structurally similar compounds.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of protons. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-4 (pyrazole)6.5 - 6.8s-The proton on the pyrazole ring is expected to be a singlet and appear in this region.
Benzyl CH₂5.3 - 5.6s-The methylene protons of the benzyl group are a singlet due to the absence of adjacent protons.
Aromatic (ortho to CH₂)7.1 - 7.3d~8.5These protons are part of an AA'BB' system and will appear as a doublet.
Aromatic (ortho to Cl)7.3 - 7.5d~8.5These protons are also part of the AA'BB' system and will appear as a doublet.
Methyl CH₃2.2 - 2.5s-The methyl protons are a singlet and their chemical shift is influenced by the adjacent pyrazole ring.

Note: Predicted values are based on data from similar pyrazole derivatives.[11][12]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.[13]

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for each carbon atom are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C=ON/ANo carbonyl group present.
C3 (pyrazole)150 - 155The carbon bearing the nitro group is significantly deshielded.[14]
C4 (pyrazole)105 - 110This carbon is expected to have a chemical shift typical for a C-H in a pyrazole ring.
C5 (pyrazole)140 - 145The carbon bearing the methyl group.
Benzyl CH₂50 - 55The benzylic carbon.
Aromatic C (ipso, attached to CH₂)135 - 138Quaternary carbon of the chlorophenyl ring.
Aromatic C (ortho to CH₂)128 - 130Aromatic CH carbons.
Aromatic C (ortho to Cl)129 - 131Aromatic CH carbons.
Aromatic C (ipso, attached to Cl)133 - 136Quaternary carbon bearing the chlorine atom.
Methyl CH₃12 - 16The methyl carbon.

Note: Predicted values are based on data from similar pyrazole derivatives.[6][15]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A standard proton-decoupled sequence should be used to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[13]

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands are listed in Table 3.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-O (asymmetric stretch)1520 - 1560Strong
N-O (symmetric stretch)1340 - 1380Strong
C=N (pyrazole ring)1580 - 1620Medium
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C-Cl700 - 850Strong

Note: Predicted values are based on data from nitropyrazoles and other related compounds.[1][16]

Experimental Protocol for FT-IR:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (237.64). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

  • Major Fragments:

    • Loss of the nitro group (NO₂) leading to a fragment at m/z [M-46]⁺.

    • Cleavage of the benzyl group, resulting in a prominent peak for the chlorotropylium ion at m/z 125.

    • Formation of the pyrazole-containing fragment after the loss of the chlorobenzyl group.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a GC-MS or LC-MS system. Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8][17][18]

X-ray Crystallography: The Definitive Structure Elucidation

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Crystallography Workflow

Crystallography_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: General workflow for X-ray crystallography.

Experimental Protocol
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and diffraction data are collected.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, accurate three-dimensional structure.

Conclusion

The structural analysis of 1-(4-chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole requires a multi-faceted approach combining synthesis and various spectroscopic techniques. This guide provides a comprehensive framework for researchers to approach the characterization of this and similar novel compounds. While the spectroscopic data presented here are predicted based on sound chemical principles and data from analogous structures, they provide a strong basis for the initial identification and characterization. For unequivocal proof of structure, single-crystal X-ray crystallography remains the gold standard. The methodologies and insights provided herein are intended to empower scientists in the fields of medicinal chemistry and drug discovery to confidently and accurately elucidate the structures of new chemical entities.

References

  • PubChem. 3-Nitropyrazole. National Center for Biotechnology Information. [Link]

  • RSIS International. Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Clotet-Codony, I., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 2021. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Al-Amiery, A. A., et al. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Scientific Reports, 2024.
  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. [Link]

  • Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Pretsch, E., et al. Tables of Spectral Data for Structure Determination of Organic Compounds. Springer, 2000.
  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Journal of the Iranian Chemical Society. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • PubChem. 1-(4-chlorobenzyl)-3-methyl-1h-pyrazole-5-carboxylic acid. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Almansour, A. I., et al. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Molecules, 2021. [Link]

  • Rostom, S. A. F., et al. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 2003. [Link]

  • National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

Sources

Technical Guide: Physicochemical Properties and Solubility Profile of Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-pyrazole derivatives represent a unique class of heterocyclic scaffolds characterized by high nitrogen content, planar geometry, and significant electron-withdrawing capabilities. While historically prominent in high-energy density materials (HEDMs) due to their high enthalpy of formation, they have emerged as critical pharmacophores in medicinal chemistry (e.g., LRRK2 inhibitors, broad-spectrum antibiotics).

This guide provides a rigorous technical analysis of the physicochemical barriers associated with these derivatives—specifically focusing on the thermodynamic solubility challenges posed by their crystal lattice energy and tautomeric equilibria. It moves beyond standard data listing to offer a causal analysis of why these molecules behave as they do and how to reliably characterize them.

Part 1: Molecular Architecture & Physicochemical Baseline

To control solubility, one must first understand the electronic landscape of the scaffold. The introduction of a nitro group (


) onto the pyrazole ring fundamentally alters the acid-base profile and lipophilicity of the parent heterocycle.
Electronic Effects and Acidity (pKa)

Parent pyrazole is a weak acid (


). The addition of a nitro group, a strong electron-withdrawing group (EWG), dramatically increases the acidity of the pyrrolic nitrogen (N1).
  • Mechanism: The nitro group stabilizes the conjugate base (pyrazolide anion) through both inductive (

    
    ) and resonance (
    
    
    
    ) effects.
  • Regioisomer Impact:

    • 4-Nitropyrazole: The nitro group at position 4 allows for extensive delocalization of the negative charge across the ring and onto the nitro oxygens. The

      
       drops to approximately 9.6 .
      
    • 3(5)-Nitropyrazole: The nitro group is adjacent to the nitrogens. Due to annular tautomerism, the 3- and 5- positions are chemically equivalent in solution unless N-substituted.

Implication for Drug Delivery: Unlike parent pyrazoles, nitro-pyrazoles can be deprotonated at physiological pH (intestinal pH 7.4–8.0), creating a solubility "switch" that formulation scientists can exploit.

Tautomerism and Solid-State Packing

Nitro-pyrazoles exhibit annular tautomerism (proton transfer between N1 and N2).

  • Solid State: In the crystal lattice, these derivatives often form extensive intermolecular hydrogen bond networks (N-H···N and N-H···O), leading to high melting points (

    
     for 4-nitropyrazole) and high crystal densities (
    
    
    
    ).
  • The "Brick Dust" Effect: The combination of high

    
     (high crystal lattice energy) and moderate lipophilicity results in "brick dust" molecules—poorly soluble in both water and lipids.
    
Summary of Physicochemical Parameters
Property4-Nitropyrazole3-NitropyrazoleImpact on Solubility
Molecular Weight 113.07 g/mol 113.07 g/mol Low MW favors dissolution, but packing dominates.
Melting Point (

)
160–164°C~162°CHigh

indicates strong lattice energy (barrier to solvation).

(Acidic)
9.63 (approx)~9.8Ionizable at basic pH; allows salt formation.
LogP (Oct/Wat) ~ -0.16 to 0.6~ -0.2Low lipophilicity limits permeability but aids aqueous wetting.
Density 1.55 g/cm³~1.58 g/cm³High density correlates with efficient packing and low solubility.

Part 2: The Solubility Challenge & Solvent Screening

Solubility is not a single number; it is a thermodynamic equilibrium defined by the solute-solute, solvent-solvent, and solute-solvent interactions. For nitro-pyrazoles, the solute-solute interactions (lattice energy) are the dominant barrier.

Solvent Hierarchy

Based on thermodynamic solubility profiling, nitro-pyrazoles follow a distinct solubility order governed by dipole-dipole interactions and hydrogen bond accepting capability.

Solubility Order (Descending):

  • Dipolar Aprotic (Best): DMF > DMSO > N-Methylformamide.

    • Reason: Disrupts H-bonding dimers; high dielectric constant stabilizes the polar nitro group.

  • Polar Protic (Moderate): Methanol > Ethanol > 1-Octanol.

    • Reason: Can donate H-bonds to the nitro group/pyridine-nitrogen, but cannot easily break the strong crystal lattice.

  • Polar Aprotic (Moderate/Low): Acetone > Ethyl Acetate > Acetonitrile.

  • Non-Polar (Poor): Toluene > Hexane > Cyclohexane.

Hansen Solubility Parameters (HSP)

While experimental screening is gold-standard, HSP provides a predictive framework. Nitro-pyrazoles are characterized by:

  • High Polarity (

    
    ) due to the nitro group.
    
  • Moderate H-bonding (

    
    ) due to the NH donor.
    

Expert Insight: Standard HSP predictions often overestimate solubility for nitro-pyrazoles because they underestimate the energy required to break the specific H-bond network in the crystal lattice (the


 dispersion term is insufficient to model this specific interaction).

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls to validate equilibrium.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105 equivalent.

Materials:

  • Nitro-pyrazole derivative (Solid, >98% purity).[1]

  • Solvent system (e.g., Phosphate Buffer pH 7.4, 0.1N HCl, MeOH).

  • 0.45 µm PTFE Syringe Filters (Pre-saturated).

  • HPLC-UV/Vis system.

Workflow:

  • Supersaturation: Add excess solid compound to the solvent in a glass vial. (Rule of thumb: Add until solid persists after 5 mins of sonication).

  • Equilibration: Agitate at constant temperature (

    
    ) for 24 to 48 hours.
    
    • Validation Step: Check pH at T=0 and T=24h. A shift indicates potential degradation or salt disproportionation.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using pre-saturated filters.

    • Why pre-saturate? Nitro-pyrazoles can adsorb to filter membranes, yielding false negatives.

  • Quantification: Dilute supernatant and analyze via HPLC.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision process for characterizing these derivatives.

SolubilityWorkflow cluster_check Quality Control start Start: Nitro-pyrazole Candidate step1 1. Solid State Char. (DSC / XRPD) start->step1 decision1 Crystalline? step1->decision1 step2a 2a. Thermodynamic Solubility (Shake Flask 24-48h) decision1->step2a Yes (Stable) step2b 2b. Kinetic Solubility (DMSO Stock -> Buffer) decision1->step2b No (Amorphous) analysis 3. HPLC Analysis (Check Degradation) step2a->analysis step2b->analysis result Solubility Profile (mg/mL) analysis->result check1 Check pH Shift analysis->check1 check2 Check Filter Adsorption analysis->check2

Caption: Figure 1. Integrated workflow for solubility profiling, distinguishing between thermodynamic (equilibrium) and kinetic (precipitation) methods.

Part 4: Formulation Strategies

Given the "brick dust" nature of nitro-pyrazoles, standard formulation approaches often fail.

Salt Formation

Since the pKa is ~9.6, forming a salt with a strong base (e.g., Sodium, Potassium) is viable but risky.

  • Risk: The salt may disproportionate back to the free acid in the acidic environment of the stomach (pH 1.2), causing precipitation.

  • Strategy: Use in situ salt formation in high-pH buffer zones or enteric coating.

Co-solvency Models

For liquid formulations (e.g., parenteral), the Jouyban-Acree model is highly effective for nitro-pyrazoles in binary solvents (e.g., Ethanol + Water).



Where


 is solubility in mixture, 

is mole fraction, and

are model constants derived experimentally.

Part 5: Synthesis & Stability (The Rearrangement)

Understanding the origin of the material is crucial for purity. 3-nitropyrazoles are often synthesized via the thermal rearrangement of N-nitropyrazoles.

The Kinetic vs. Thermodynamic Product
  • N-Nitropyrazole (Kinetic): Formed initially upon nitration. Unstable, explosive potential.

  • C-Nitropyrazole (Thermodynamic): Formed upon heating in high-boiling solvents (e.g., Benzonitrile, Anisole).[2]

Critical Note: Residual N-nitro isomers in the final bulk drug substance can act as genotoxic impurities and destabilize the solubility profile.

Rearrangement pyrazole Pyrazole Scaffold nitration Nitration (HNO3/Ac2O) pyrazole->nitration n_nitro N-Nitropyrazole (Kinetic Product) Unstable / Low Mp nitration->n_nitro heat Thermal Rearrangement (>140°C in Anisole) n_nitro->heat Isomerization c_nitro 3(5)-Nitropyrazole (Thermodynamic Product) High Mp / Stable heat->c_nitro

Caption: Figure 2. Thermal rearrangement pathway from N-nitro to C-nitro isomers, critical for ensuring thermodynamic stability of the material.

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Comprehensive review of nitro-pyrazole chemistry).
  • Wu, Y., et al. (2016). "Determination and thermodynamic modelling for 4-nitropyrazole solubility in (methanol + water), (ethanol + water) and (acetonitrile + water) binary solvent mixtures." Journal of Chemical Thermodynamics, 103, 276-284.[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for HSP theory and group contribution methods).
  • PubChem Database. (2023). "Compound Summary: 4-Nitropyrazole." National Library of Medicine.

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (Basis for cosolvency modeling).
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Context for "Brick Dust" model).

Sources

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this technical whitepaper to provide researchers and drug development professionals with a comprehensive, highly actionable guide to 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole .

Rather than merely listing specifications, this guide deconstructs the physicochemical causality, synthetic methodologies, and downstream applications of this specific pyrazole derivative, ensuring that every protocol provided acts as a self-validating system for your benchwork.

Executive Summary & Physicochemical Profiling

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (also cataloged as 1-(4-chlorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole) is a highly specialized building block predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly ATP-competitive kinase inhibitors[1].

The strategic placement of substituents on the pyrazole core is not arbitrary; it is a calculated design to optimize both synthetic tractability and biological target engagement.

Quantitative Data Summary

To facilitate rapid comparison and integration into your compound libraries, the core physicochemical properties are summarized below:

PropertyValueCausality / Impact on Drug Design
CAS Number 1001510-38-8[]Unique identifier for procurement and database tracking.
Molecular Formula C11H10ClN3O2[3]Dictates the mass and isotopic distribution patterns.
Molecular Weight 251.67 g/mol []Low molecular weight ensures the final API remains within Lipinski's Rule of 5 after downstream coupling.
4-Chlorobenzyl Group Position 1Enhances lipophilicity (LogP) and enables halogen bonding within hydrophobic protein sub-pockets.
5-Methyl Group Position 5Induces a steric clash with the benzyl methylene, restricting N-benzyl bond rotation and locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).
3-Nitro Group Position 3Serves as an oxidation-resistant "masked amine" during aggressive upstream synthetic steps.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound relies on the regioselective alkylation of 5-methyl-3-nitro-1H-pyrazole. When executing this workflow, understanding the thermodynamic and kinetic drivers is critical for maximizing the yield of the desired N1-alkylated isomer.

Step-by-Step Alkylation Protocol
  • Solvation & Activation : Dissolve 1.0 equivalent of 5-methyl-3-nitro-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that effectively solvates cations, leaving the pyrazolate anion highly "naked" and nucleophilic.

  • Deprotonation : Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base. It is sufficiently basic to deprotonate the acidic pyrazole N-H (pKa ~14) without triggering unwanted side reactions or degrading the solvent.

  • Electrophilic Addition : Dropwise add 1.1 equivalents of 4-chlorobenzyl chloride. Elevate the reaction temperature to 80 °C and stir for 4–6 hours.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 displacement. The slight excess of the electrophile ensures complete conversion of the pyrazole.

  • Quenching & Extraction : Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine.

    • Validation: The brine wash is critical to partition the DMF into the aqueous layer, preventing baseline drift during subsequent chromatography.

  • Regioisomer Resolution : Isolate the target compound via silica gel flash chromatography using a Hexanes/EtOAc gradient.

    • Causality: Alkylation yields a mixture of 1,5- and 1,3-disubstituted regioisomers. The 5-methyl group creates a distinct steric environment compared to the 3-nitro group, resulting in different retention factors (Rf) that allow for baseline separation on silica.

G A 5-Methyl-3-nitro-1H-pyrazole + 4-Chlorobenzyl chloride B Base (K2CO3) Solvent (DMF), 80°C A->B C Crude Mixture (Regioisomers) B->C D Silica Gel Chromatography C->D E 1-(4-Chlorobenzyl)-5-methyl -3-nitro-1H-pyrazole (Target) D->E Major F 1-(4-Chlorobenzyl)-3-methyl -5-nitro-1H-pyrazole (Byproduct) D->F Minor

Workflow for the regioselective synthesis and isolation of the target pyrazole.

Downstream Applications: Activation to the Pharmacophore

The primary utility of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is its transformation into a 3-aminopyrazole. 3-Aminopyrazoles are privileged hydrogen-bond donor/acceptor motifs that perfectly mimic the adenine ring of ATP, allowing them to bind tightly to the hinge region of kinases.

Step-by-Step Nitro Reduction Protocol

Standard hydrogenation (Pd/C, H₂) is contraindicated here, as it will cause reductive dechlorination of the 4-chlorobenzyl group. Instead, a mild dissolving metal reduction must be employed.

  • Solvation : Dissolve the nitro-pyrazole in a 4:1 mixture of Ethanol/Water.

  • Catalysis : Add 3.0 equivalents of Iron (Fe) powder and 1.5 equivalents of Ammonium Chloride (NH₄Cl).

    • Causality: The Fe/NH₄Cl system provides a mildly acidic, highly chemoselective reducing environment. It quantitatively reduces the nitro group to an amine while leaving the aryl chloride bond fully intact.

  • Thermal Activation : Heat the suspension to reflux (80 °C) for 2 hours. Monitor via TLC until the starting material is consumed.

  • Isolation : Filter the hot mixture through a Celite pad to remove insoluble iron oxides. Concentrate the filtrate to yield the highly reactive 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine, ready for immediate amide or urea coupling.

G N1 1-(4-Chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole (Stable Precursor) N2 Nitro Reduction (Fe / NH4Cl, EtOH/H2O) N1->N2 N3 1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (Key Pharmacophore) N2->N3 N4 Amide/Urea Coupling (Electrophile Addition) N3->N4 N5 Kinase Inhibitor Library (Lead Compounds) N4->N5

Downstream transformation of the nitro-pyrazole into a kinase inhibitor library.

Analytical Characterization Standards

To ensure the scientific integrity of your synthesized batch before proceeding to library generation, the following self-validating analytical benchmarks must be met:

  • LC-MS (ESI+) : The mass spectrum must display a protonated molecular ion [M+H]+ at m/z 252.1 . Crucially, due to the presence of a single chlorine atom, you must observe a characteristic isotopic pattern: an [M+2+H]+ peak at m/z 254.1 with an intensity of exactly one-third (~33%) of the parent mass, validating the preservation of the 4-chlorobenzyl moiety.

  • ¹H NMR (DMSO-d6) : Structural validation requires the observation of the pyrazole C4-H proton as a distinct singlet (typically around 6.8 ppm), a sharp singlet integrating to 2 protons for the benzylic CH₂ (around 5.4 ppm), and the classic AA'BB' splitting pattern (two doublets) in the aromatic region corresponding to the para-substituted chlorobenzene ring.

References

  • BOC Sciences. "Pyrazoles - Building Block / BOC Sciences: 1-(4-Chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole (1001510-38-8).
  • ChemicalBook. "2-(4-CHLOROPHENYL)-1-[(3,4 ... - ChemicalBook.
  • MolCore. "1001510-38-8 - MolCore.

Sources

A Researcher's Guide to the Safe Handling of Chlorobenzyl Pyrazoles: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Chlorobenzyl pyrazoles represent a significant class of heterocyclic compounds, pivotal in the landscape of modern drug discovery and development. Their unique scaffold is a cornerstone in the synthesis of a wide range of biologically active agents.[1][2] However, the very chemical properties that make them valuable—namely the combination of a halogenated aromatic ring and a pyrazole nucleus—necessitate a rigorous and informed approach to their handling. This guide provides an in-depth framework for researchers and laboratory professionals to safely manage chlorobenzyl pyrazoles, moving beyond mere procedural compliance to a deeper understanding of the principles of chemical safety.

This document is structured to empower the user with the knowledge to not only follow safety protocols but to understand the causality behind them. We will deconstruct the potential hazards inherent in the molecular structure, provide a practical guide to interpreting Safety Data Sheets (SDS), and outline comprehensive, risk-based handling procedures from receipt of the material to its final disposal.

Deconstructing the Hazard: The Chlorobenzyl Pyrazole Moiety

A foundational understanding of a molecule's structure is paramount to predicting its potential hazards. The chlorobenzyl pyrazole scaffold combines two key structural motifs, each contributing to its overall toxicological and reactivity profile.

  • The Pyrazole Ring: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. While the pyrazole ring itself is a stable aromatic system, substituted pyrazoles can exhibit a range of biological activities and toxicities.[3] The parent compound, pyrazole, is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye damage.[3] It can also cause damage to organs through prolonged or repeated exposure.[3]

  • The Chlorobenzyl Group: The introduction of a halogenated benzene ring, in this case, a chlorobenzyl group, significantly modifies the molecule's properties. Halogenated aromatic hydrocarbons as a class are known for a variety of toxic effects, including irritation to the eyes, skin, and mucous membranes.[4] The presence of chlorine on the benzene ring can influence the compound's metabolic pathways, potentially leading to the formation of reactive metabolites like epoxides, phenols, and benzoquinones, which have been linked to hepatotoxicity and nephrotoxicity.[5] Furthermore, the covalent bond between carbon and a halogen can be a site of reactivity in certain chemical reactions.

The combination of these two moieties suggests that chlorobenzyl pyrazoles should be treated as potentially hazardous substances, with a likelihood of causing skin, eye, and respiratory tract irritation, and possible systemic effects upon absorption.

Mastering the Safety Data Sheet (SDS) for Proactive Safety

The Safety Data Sheet is the most critical document for the safe handling of any chemical. It is a legally required document that provides comprehensive information about a substance's hazards and the necessary precautions.[6][7] Researchers should always review the SDS before beginning any work with a new compound.[8]

Below is a summary of key information typically found in an SDS for a chlorobenzyl pyrazole derivative, along with expert interpretation for a laboratory setting.

Table 1: Example SDS Data for a Representative Chlorobenzyl Pyrazole

SDS Section & GHS PictogramHazard Information & Interpretation
Section 2: Hazards Identification Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[9][10] Interpretation: This compound is hazardous via multiple routes of exposure. Direct contact with skin and eyes must be avoided, and inhalation of dust or powder should be prevented. The "harmful if swallowed" classification underscores the need for strict hygiene practices.[9]
Section 4: First-Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] Skin: Wash with plenty of soap and water.[12] Inhalation: Remove person to fresh air and keep comfortable for breathing.[12][13] Interpretation: Immediate and thorough decontamination is critical. The availability of an eyewash station and safety shower is non-negotiable where this compound is handled.[14]
Section 7: Handling and Storage Precautions: Avoid contact with skin and eyes.[11] Avoid formation of dust and aerosols.[11] Provide appropriate exhaust ventilation.[11] Storage: Store in a cool, dry, and well-ventilated place.[9][13] Keep container tightly closed.[9][13] Interpretation: All manipulations should be performed in a certified chemical fume hood to minimize inhalation risk.[8] Storage conditions are designed to maintain the compound's integrity and prevent accidental release.
Section 8: Exposure Controls/Personal Protection Engineering Controls: Use only with adequate ventilation, especially in a chemical fume hood.[15] PPE: Wear protective gloves, protective clothing, and eye/face protection.[9][10][11] Interpretation: A multi-layered approach to protection is necessary. This includes primary engineering controls (fume hood) and secondary personal protective equipment.

From Theory to Practice: A Risk-Based Protocol for Safe Handling

Adherence to established safety procedures is fundamental to preventing laboratory incidents.[8] The following protocols are based on a risk-assessment approach, designed to minimize exposure at every stage of the experimental workflow.

Workflow for Handling Chlorobenzyl Pyrazoles

A systematic workflow ensures that safety is considered at every step. The following diagram illustrates the key stages of handling a hazardous chemical compound in a research setting.

G cluster_prep Preparation & Planning cluster_handling Physical Handling cluster_post Post-Use & Emergency Review_SDS Review SDS & Conduct Risk Assessment Prepare_CHP Prepare Chemical Hygiene Plan SOP Review_SDS->Prepare_CHP Receiving Receiving & Inspection Prepare_CHP->Receiving Storage Secure Storage Receiving->Storage Weighing Weighing & Aliquoting (in Fume Hood) Storage->Weighing Reaction Reaction Setup & Use (in Fume Hood) Weighing->Reaction Decontamination Decontamination of Glassware & Surfaces Reaction->Decontamination Spill_Response Spill & Emergency Response Reaction->Spill_Response Waste_Disposal Segregated Hazardous Waste Disposal Decontamination->Waste_Disposal Waste_Disposal->Spill_Response

Caption: Standard workflow for the safe handling of hazardous research chemicals.

Step-by-Step Methodologies

Protocol 1: Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during this process.

  • Label Verification: Ensure the manufacturer's label is intact and legible.[6] The label should clearly identify the chemical, its hazards, and the manufacturer's details.[16]

  • Segregation: Store chlorobenzyl pyrazoles away from incompatible materials, such as strong oxidizing agents.

  • Designated Storage: Keep the container in a designated, well-ventilated, and cool, dry area.[9][13] The storage location should be clearly marked with the appropriate hazard signs.

Protocol 2: Weighing and Solution Preparation (in a Chemical Fume Hood)

  • Engineering Control: All manipulations of solid chlorobenzyl pyrazoles must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Use nitrile rubber gloves with a minimum thickness of 0.11 mm.[11] Always check the manufacturer's data for breakthrough times. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[11]

    • Body Protection: A flame-resistant lab coat, fully buttoned, is required.

  • Dispensing: Use a spatula to carefully transfer the solid from the primary container to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance area with a solvent-dampened cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Protocol 3: Waste Disposal

  • Segregation: All waste contaminated with chlorobenzyl pyrazoles (e.g., gloves, weigh boats, pipette tips, excess reagents) must be collected in a designated, clearly labeled hazardous waste container.

  • Container Management: Keep the waste container closed when not in use. Do not overfill the container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[12][17]

Emergency Response

Preparedness is key to mitigating the impact of an accidental release.[8]

G Start Spill Occurs Assess Assess Severity (Amount & Location) Start->Assess MinorSpill Minor Spill (Small, Contained) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontained) Assess->MajorSpill Major Alert Alert Personnel in Immediate Area MinorSpill->Alert Evacuate Evacuate Area & Pull Fire Alarm MajorSpill->Evacuate Cleanup Use Spill Kit to Contain & Absorb Alert->Cleanup Dispose Dispose of Waste in Hazardous Bin Cleanup->Dispose NotifyEHS Notify EHS & Emergency Services Evacuate->NotifyEHS

Caption: Decision flowchart for responding to a chemical spill.

Spill Cleanup for a Minor Spill (Contained within a Fume Hood):

  • Alert: Inform colleagues in the immediate vicinity.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to cover and contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's emergency response team.

Conclusion: Fostering a Culture of Safety

The safe handling of chlorobenzyl pyrazoles, and indeed all laboratory chemicals, is not merely a matter of following rules. It is a mindset that prioritizes risk assessment, proactive planning, and a thorough understanding of the materials being used. By integrating the principles outlined in this guide—from understanding the inherent hazards of the chemical structure to mastering the interpretation of the SDS and adhering to rigorous handling protocols—researchers can confidently and safely harness the scientific potential of this important class of compounds. The foundation of innovative research is a safe laboratory environment, a responsibility shared by every member of the scientific community.[8][18]

References

  • Title: Halogenated Benzenes - an overview. Source: ResearchGate. URL: [Link]

  • Title: A Guide to Hazardous Materials and Laboratory Safety. Source: OSHA Education Center. URL: [Link]

  • Title: 29 CFR 1910.1450 — OSHA Laboratory Standard. Source: MasterControl. URL: [Link]

  • Title: The Laboratory Standard. Source: Office of Clinical and Research Safety. URL: [Link]

  • Title: Hydrocarbons, Halogenated Aromatic. Source: ILO Encyclopaedia of Occupational Health and Safety. URL: [Link]

  • Title: A Detailed Guide on OSHA Chemical Hygiene Plan. Source: CloudSDS. URL: [Link]

  • Title: OSHA Guidelines For Labeling Laboratory Chemicals. Source: Spill Containment Blog. URL: [Link]

  • Title: Biotransformation and toxicity of halogenated benzenes. Source: PubMed. URL: [Link]

  • Title: Structure-Toxicity Relationships of Para-Position Alkyl- and Halogen-Substituted Monoaromatic Compounds. Source: SETAC. URL: [Link]

  • Title: SAFETY DATA SHEET for 3-Nitro-1H-pyrazole. Source: AFG Bioscience LLC. URL: [Link]

  • Title: Safety data sheet for Pyraclostrobin. Source: BASF. URL: [Link]

  • Title: Pyrazole - Substance Information. Source: ECHA - European Union. URL: [Link]

  • Title: 4-bromo-1H-pyrazole - Substance Information. Source: ECHA - European Union. URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]

  • Title: Consultations on potential candidates for substitution and on derogations conditions. Source: ECHA - European Union. URL: [Link]

  • Title: 4-(1H-pyrazol-1-yl)piperidine hydrochloride - Substance Information. Source: ECHA - European Union. URL: [Link]

Sources

Potential pharmaceutical applications of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved pharmaceuticals with diverse therapeutic actions.[1][2][3] This guide explores the pharmaceutical potential of a novel derivative, 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole. By dissecting its structural components—the proven pyrazole core, the bio-activating nitro group, and the frequently utilized 4-chlorobenzyl moiety—we can logically infer its most promising therapeutic applications. The potent electron-withdrawing nature of the nitro group, combined with the established pharmacological profile of pyrazoles, strongly suggests significant potential in oncology and infectious diseases.[4][5] This document provides a comprehensive framework for the initial synthesis, characterization, and preclinical evaluation of this compound, offering detailed, field-proven protocols for assessing its anticancer and antimicrobial activities.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, confers a unique combination of chemical properties that make it an exceptionally versatile building block for drug design.[6] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to its incorporation into a wide array of successful drugs.

Chemical Properties and Established Significance

The pyrazole ring is found in drugs targeting a variety of conditions, from inflammation (Celecoxib) to obesity (Rimonabant) and psychiatric disorders (CDPPB), underscoring its pharmacological promiscuity and proven safety profile in various contexts.[1][2] Its derivatives are well-documented to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[7]

Rationale for Investigating 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

The therapeutic potential of this specific molecule is predicated on a robust structure-activity relationship (SAR) analysis of its constituent parts:

  • Pyrazole Core : Provides the foundational scaffold with established metabolic stability and broad bioactivity.[1]

  • 3-Nitro Group : The nitroaromatic moiety is a critical pharmacophore in many antimicrobial drugs. Its biological activity often relies on enzymatic reduction within target cells to produce cytotoxic radical intermediates that damage DNA and other vital macromolecules.[5] Furthermore, nitropyrazole derivatives have shown inhibitory activity against key enzymes like oxidoreductases and proteases.[8]

  • 1-(4-Chlorobenzyl) Group : The benzyl group enhances lipophilicity, potentially improving membrane permeability. The para-chloro substitution is a common feature in bioactive molecules, often contributing to enhanced binding affinity with target proteins and modifying metabolic stability.

  • 5-Methyl Group : This small alkyl group can fine-tune the steric and electronic properties of the molecule, influencing its interaction with biological targets.

This combination of a proven heterocyclic core with potent functional groups justifies a focused investigation into its pharmaceutical applications, particularly in areas where pyrazoles and nitro-compounds have already demonstrated significant promise.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for further investigation. Based on established pyrazole synthesis methodologies, a plausible pathway involves the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound or a related precursor.[2][9]

Proposed Synthetic Pathway

The target compound can be synthesized via a regioselective reaction between 4-chlorobenzylhydrazine and a suitable nitro-containing three-carbon building block, such as a nitro-substituted 1,3-diketone. The reaction typically proceeds in a solvent like ethanol or acetic acid, often with catalytic acid or base.

Synthetic Workflow cluster_reactants Starting Materials A 4-Chlorobenzylhydrazine C Cyclocondensation (e.g., EtOH, reflux) A->C B Nitro-substituted 1,3-dicarbonyl precursor B->C D Crude Product C->D E Purification (Recrystallization or Column Chromatography) D->E F 1-(4-Chloro-benzyl)-5-methyl- 3-nitro-1H-pyrazole E->F G Characterization (NMR, MS, IR, EA) F->G H Verified Compound >98% Purity G->H

Caption: General workflow for synthesis and purification.
Protocol for Spectroscopic and Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a standard battery of analytical techniques is required.

Objective: To confirm the chemical structure and assess the purity of the synthesized 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Confirm the presence of all expected protons: aromatic protons from the chlorobenzyl group, the methylene bridge protons, the pyrazole ring proton, and the methyl group protons. Verify chemical shifts, splitting patterns, and integration values.

    • ¹³C NMR: Confirm the number of unique carbon atoms corresponding to the proposed structure.

  • Mass Spectrometry (MS):

    • Utilize High-Resolution Mass Spectrometry (HRMS), typically with an ESI source, to determine the exact mass of the molecular ion ([M+H]⁺). The measured mass should be within ±5 ppm of the calculated theoretical mass.

  • Infrared (IR) Spectroscopy:

    • Identify characteristic absorption bands for key functional groups. Expect strong asymmetric and symmetric stretching bands for the nitro group (typically ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching.

  • Elemental Analysis (EA):

    • Determine the percentage composition of C, H, and N. The experimental values should agree with the calculated theoretical percentages to within ±0.4%.

  • Purity Assessment:

    • Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to determine the purity of the final compound, which should be ≥98% for biological screening.

Potential Therapeutic Target Area 1: Oncology

The extensive body of literature on the anticancer properties of pyrazole derivatives makes oncology a primary area of investigation.[4][10][11] Many pyrazole-based compounds have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.[10][12]

Proposed Mechanisms of Action

Based on related pyrazole structures, the anticancer effect could be mediated by several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M or G0/G1 phase is a common mechanism for pyrazole derivatives.[10][12]

  • Apoptosis Induction : The compound may trigger programmed cell death, which can be assessed by monitoring markers like Annexin V.

  • Inhibition of Protein Kinases : Pyrazoles are known to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.

  • Microtubule Disruption : Some pyrazoles interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[10]

Anticancer Screening Workflow A Test Compound (1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole) B Tier 1: Broad Antiproliferative Screen (e.g., MTT/SRB Assay) A->B D Determine IC50 Values (Concentration for 50% inhibition) B->D C Panel of Cancer Cell Lines (e.g., A549-Lung, MCF-7-Breast, HCT116-Colon, HeLa-Cervical) C->B E Select Potent Hits (IC50 < 10 µM) D->E F Tier 2: Mechanistic Assays E->F G Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) F->G H Apoptosis Assay (Flow Cytometry with Annexin V/PI) F->H I Cytotoxicity in Normal Cells (e.g., HSF - Human Skin Fibroblasts) F->I J Data Analysis & Interpretation (Therapeutic Index Calculation) G->J H->J I->J

Caption: Tiered workflow for in vitro anticancer evaluation.
Protocol for In Vitro Antiproliferative Screening (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits the growth of a panel of cancer cell lines by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116).

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates, multichannel pipette, microplate reader.

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).

Data Presentation

Table 1: Antiproliferative Activity (IC₅₀ Values)

Compound A549 (Lung) MCF-7 (Breast) HCT116 (Colon) HSF (Normal Fibroblast)
Test Compound Experimental Value (µM) Experimental Value (µM) Experimental Value (µM) Experimental Value (µM)

| Doxorubicin | Reference Value (µM) | Reference Value (µM) | Reference Value (µM) | Reference Value (µM) |

Potential Therapeutic Target Area 2: Infectious Diseases

The presence of a nitro group is a strong indicator of potential antimicrobial activity.[5] This, combined with the known antibacterial and antifungal properties of various pyrazole scaffolds, makes infectious diseases a compelling area for investigation.[13][14]

Proposed Mechanism of Action

The primary hypothesized mechanism is the intracellular reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are highly toxic. These intermediates can cause widespread cellular damage by covalently binding to DNA, inhibiting essential enzymes, and inducing oxidative stress, ultimately leading to cell death.[5]

Antimicrobial Screening Workflow A Test Compound B Step 1: Determine Minimum Inhibitory Concentration (MIC) A->B D Broth Microdilution Method B->D C Panel of Microorganisms (S. aureus, E. coli, P. aeruginosa, C. albicans) C->B E Step 2: Determine Minimum Bactericidal/Fungicidal Conc. (MBC/MFC) D->E F Subculture from MIC wells showing no growth E->F G Data Analysis (Compare MIC/MBC to standards) F->G

Caption: Workflow for in vitro antimicrobial screening.
Protocol for In Vitro Antimicrobial Screening (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound against a panel of pathogenic microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (Candida albicans ATCC 10231).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compound stock solution (e.g., 1 mg/mL in DMSO).

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole).

  • Sterile 96-well microplates.

Methodology:

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate. The typical concentration range tested is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to all wells containing the compound dilutions, as well as to the positive growth control (broth + inoculum) and sterility control (broth only) wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the MBC/MFC, take an aliquot (e.g., 10 µL) from all wells that showed no visible growth in the MIC test and subculture it onto an appropriate agar plate (e.g., Mueller-Hinton Agar). Incubate the agar plates overnight.

  • Data Analysis: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation

Table 2: Antimicrobial Activity (MIC/MBC Values in µg/mL)

Compound S. aureus E. coli C. albicans
MIC / MBC MIC / MBC MIC / MFC
Test Compound Value / Value Value / Value Value / Value
Ciprofloxacin Ref. / Ref. Ref. / Ref. N/A

| Fluconazole | N/A | N/A | Ref. / Ref. |

References

  • Di Sarno, V., Marfe, G., Iannuzzi, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5465-5471.
  • Ijaz, S., Gilani, M. A., Mahrosh, A., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 42(2), 219-227. Available from: [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 6(28), 7306-7316. Available from: [Link]

  • Naim, M. J., Alam, O., Alam, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. Available from: [Link]

  • Naim, M. J., Alam, O., Alam, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • (Author not available). (2025). synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate.
  • Maddela, S., & Gummadi, S. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Chemistry, 2014, 1-17. Available from: [Link]

  • Kumar, K., & S, S. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry, 13(3). Available from: [Link]

  • (Author not available). (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate.
  • Zapolskii, V., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][10][15]triazin-7(6H)-ones and Derivatives. ResearchGate. Available from: [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7687-7700. Available from: [Link]

  • Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses. Available from: [Link]

  • (Author not available). (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate.
  • Gontijo, T. B., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. BMC Chemistry, 18(1), 125. Available from: [Link]

  • Sharma, V., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 5(5), 1625-1647.
  • Rivera, G., & Tiznado, W. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. MDPI Encyclopedia. Available from: [Link]

  • Verma, R., et al. (2022). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 134(1), 2. Available from: [Link]

  • Ben-M'barek, K., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. Available from: [Link]

  • Wang, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(9), 16659-16670. Available from: [Link]

  • Yüksek, M. F., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M806. Available from: [Link]

  • Liu, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry, 65(15), 10235-10271. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • (Google Patents). (2014). CN103936673A - 1,4,5-trisubstituted pyrazoles compound and preparation method thereof.
  • (The Royal Society of Chemistry). (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

Sources

Thermodynamic Stability of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole represents a distinct class of N-alkylated nitropyrazoles often utilized as high-value intermediates in the synthesis of agrochemicals, energetic materials, and pharmaceutical candidates (e.g., enzyme inhibitors).

From a thermodynamic perspective, this compound exhibits a "Dual-Nature" stability profile :

  • High Thermal Robustness: The aromatic pyrazole core, reinforced by the electron-withdrawing nitro group, typically confers a high decomposition onset temperature (

    
    ), making it amenable to standard melt-processing and solid-state handling.
    
  • Specific Chemical Vulnerabilities: Despite thermal stability, the benzylic methylene bridge introduces a susceptibility to oxidative degradation, while the nitro group presents a latent photochemical instability (nitro-nitrite rearrangement).

This guide provides the structural rationale for these properties and defines the mandatory experimental framework for validating its thermodynamic landscape.

Molecular Architecture & Physicochemical Baseline[1][2]

To understand the stability, we must deconstruct the molecule into its energetic contributors.

Structural Moieties[1][2]
  • The Pyrazole Core (Aromaticity): The ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -electron system provides significant resonance stabilization energy (approx. 29 kcal/mol). The 3-nitro and 5-methyl substitution pattern is thermodynamically favored in many synthetic routes due to steric relief compared to 4,5-disubstitution.
    
  • The 3-Nitro Group (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  A strong electron-withdrawing group (EWG). While it increases the compound's density and melting point via dipole-dipole interactions, it also lowers the activation energy for radical decomposition at extreme temperatures.
    
  • The 4-Chlorobenzyl Moiety:

    • Lattice Energy: The ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      -chloro substituent enhances crystal packing efficiency through 
      
      
      
      or
      
      
      halogen bonding, likely elevating the melting point compared to the non-chlorinated analog.
    • Weak Link: The benzylic carbon (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ) is the kinetic soft spot.[1] The bond dissociation energy (BDE) of benzylic C-H bonds is relatively low (~88 kcal/mol), making it the primary site for oxidative attack.[2]
      
Predicted Physicochemical Properties

Based on structural analogs (e.g., N-benzyl-3-nitropyrazoles, 4-nitropyrazoles):

Parameter Predicted Range Rationale
Physical State Crystalline Solid Planar aromatic stacking + polar nitro group.

| Melting Point (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


)  | 

| Methyl group disrupts packing slightly compared to un-alkylated analogs, but Cl adds rigidity. | | Decomposition (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
|

| Pyrazole rings are thermally resilient; nitro group homolysis usually triggers

.[1] | | Solubility | Low in water; High in DMSO/EtOAc | Lipophilic benzyl + methyl groups dominate over the polar nitro group.[2] |

Thermodynamic Profiling: The Core Analysis

Thermal Decomposition Mechanism

The thermal stability of nitropyrazoles is governed by the strength of the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 bond. Under extreme thermal stress (DSC ramp), the degradation pathway typically follows a radical mechanism:
  • Initiation: Homolytic cleavage of the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     bond, releasing 
    
    
    
    gas.
  • Propagation: The resulting pyrazolyl radical attacks the benzyl linker or dimerizes.[2]

  • Observation: This manifests as a sharp exothermic event in DSC, often immediately following or overlapping with melting if the melting point is high.

Polymorphism Risks

The flexibility of the N-benzyl linkage allows for conformational isomerism (rotation around the ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 bond).[1]
  • Risk: Solvent-mediated polymorphic transformations during recrystallization.

  • Impact: Variations in melting point and dissolution rate between batches.[2]

Stability Liabilities & Degradation Pathways[1][2]

While thermally stable, the compound is chemically reactive under specific stress conditions.

Pathway A: Benzylic Oxidation (Auto-oxidation)

Exposure to air and light can generate peroxides at the benzylic position, leading to the formation of the 4-chlorobenzoyl derivative or cleavage to the parent pyrazole.

Pathway B: Photochemical Nitro Rearrangement

Nitro-aromatics are prone to the "nitro-nitrite" rearrangement under UV irradiation. The


 group isomerizes to 

, which subsequently cleaves to form phenoxy-type radicals.
Visualization of Degradation Logic

DegradationPathways Compound 1-(4-Chloro-benzyl)- 5-methyl-3-nitro-1H-pyrazole Radical Benzylic Radical Intermediate Compound->Radical O2 / Light (hν) (Slow) NitroRadical •NO2 Release (Homolysis) Compound->NitroRadical Heat (>250°C) ParentPyrazole 5-methyl-3-nitro-1H-pyrazole (Cleavage Product) Compound->ParentPyrazole Acidic Hydrolysis (Extreme pH) OxidationProd 4-Chlorobenzoyl Derivative Radical->OxidationProd [O]

Caption: Primary degradation vectors: Benzylic oxidation (storage risk) and Nitro homolysis (thermal risk).[1][2]

Experimental Protocols for Validation

As a researcher, you must not rely on generalities. Use these specific protocols to characterize the material.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine


, Heat of Fusion (

), and

of decomposition.[1]
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[2]

  • Crucible: Hermetically sealed gold-plated high-pressure pans.

    • Reasoning: Nitro compounds can sublime or decompose with gas evolution (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      ).[1] Open pans will show artificial endotherms due to mass loss (evaporation) masking the decomposition exotherm.[1][2]
      
  • Method:

    • Equilibrate at ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
    • Critical Check: Look for a sharp endotherm (melting) followed by a broad exotherm (decomposition).[1][2] If exotherm onset is ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      , the material is thermally labile.
      
Protocol B: Forced Degradation Study (Stress Testing)

Purpose: To validate the "Benzylic Oxidation" hypothesis.[1][2]

Stress ConditionReagent/ConditionDurationEndpoint Analysis
Oxidation 3%

, RT
24 HoursHPLC-UV (Look for benzoyl peak)
Photolysis Xenon Arc (1.2M Lux·hr)1 CycleHPLC (Look for nitrite rearrangement)
Acid/Base 0.1N HCl / 0.1N NaOH24 HoursHPLC (Check for de-benzylation)
Workflow Visualization

StabilityWorkflow cluster_Thermal Tier 1: Thermal Profiling cluster_Chem Tier 2: Chemical Stress Start Sample: 1-(4-Cl-Bn)-5-Me-3-NO2-Pz DSC DSC (Sealed Pan) Determine Tm & Tdec Start->DSC TGA TGA Confirm Volatiles/Solvates Start->TGA Oxidation Peroxide Stress (Benzylic Attack) Start->Oxidation Photo Photostability (Nitro Sensitivity) Start->Photo Decision Stability Profile Defined DSC->Decision TGA->Decision Oxidation->Decision Photo->Decision

Caption: Tiered characterization workflow ensuring coverage of both thermodynamic and kinetic stability.

Implications for Drug Development

Handling and Storage[1]
  • Light Protection: Due to the nitro group, store in amber vials to prevent slow discoloration (yellowing) over time.[2]

  • Inert Atmosphere: While not strictly hygroscopic, flushing with Nitrogen (

    
    ) is recommended to mitigate benzylic oxidation during long-term storage of the bulk API/intermediate.
    
Safety (Energetics)

While mono-nitro pyrazoles are generally safe, they are precursors to high-energy materials.

  • DSC Warning: If the decomposition energy (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) measured in Protocol A exceeds 500 J/g , the compound must be classified as a potential explosive hazard.[1] Standard mono-nitro pyrazoles typically fall below this threshold, but verification is mandatory.
    

References

  • Thermal Decomposition of Nitropyrazoles Sinditskii, V. P., et al. "Thermal Decomposition of Nitropyrazoles."[3] Thermochimica Acta, 2017. Context: Establishes the radical decomposition mechanism (

    
     homolysis) for pyrazole derivatives.
    
    
  • Synthesis and Properties of Nitrated-Pyrazoles Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds."[4] Molecules, 2020. Context: Reviews the thermal stability ranges of 3-nitro vs 4-nitro isomers and the impact of N-alkylation.

  • Crystal Structure and Packing of N-Benzyl Pyrazoles Xu, L.-Y., et al. "Crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol." Zeitschrift für Kristallographie, 2011. Context: Provides crystallographic insights into the packing forces (halogen bonding) of 4-chlorophenyl/benzyl substituted pyrazoles.

  • Stability of N-Benzyl Indazoles and Pyrazoles ResearchGate Discussion & Literature. Context: Highlights the susceptibility of the N-benzyl group to oxidative cleavage under basic or radical-promoting conditions.

Sources

Predicted metabolic pathways for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

[1]

Executive Summary & Structural Pharmacophore Analysis

The compound 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (referred to herein as CMP-3N ) presents a distinct metabolic challenge due to its trifunctional scaffold: a nitro-heterocycle core, an N-benzyl linker, and an oxidizable methyl group.[1] Understanding its metabolic fate is critical, as nitro-aromatics are frequently associated with both high potency (e.g., anti-parasitic nitroimidazoles) and toxicity (mutagenicity via nitro-reduction).[1]

This guide provides a mechanistically grounded prediction of CMP-3N’s biotransformation. It moves beyond simple substrate listing to explore the electronic and steric drivers of metabolism, offering a roadmap for experimental validation in early-stage drug discovery.

Structural "Soft Spots" for Metabolism
  • 3-Nitro Group (

    
    ):  The primary site for reductive metabolism.[1] In hypoxic conditions (tumor microenvironment or anaerobic gut flora), this is a bioactivation trigger.
    
  • N-Benzylic Methylene (

    
    ):  A classic site for CYP450-mediated hydroxylation, often leading to 
    
    
    -dealkylation and scaffold fragmentation.[1]
  • 5-Methyl Group (

    
    ):  Susceptible to stepwise oxidation to a carboxylic acid, increasing solubility and clearance.[1]
    
  • Chlorophenyl Ring: The chlorine atom deactivates the ring towards oxidation, but the positions meta to the chlorine remain potential sites for aromatic hydroxylation.

Predicted Phase I Metabolic Pathways

The metabolism of CMP-3N is expected to bifurcate into oxidative (liver microsomes, aerobic) and reductive (cytosolic/intestinal, anaerobic) pathways.

Reductive Pathway (The Nitro-Switch)

The 3-nitro group is the most reactive pharmacophore. Under anaerobic conditions or catalysis by cytosolic nitroreductases (NTRs) and xanthine oxidase, the nitro group undergoes a six-electron reduction.

  • Mechanism:

    
    [1]
    
  • Toxicological Implication: The hydroxylamine intermediate (

    
    ) is often DNA-reactive.[1] The one-electron reduction to the nitro radical anion (
    
    
    ) can cause futile redox cycling in the presence of oxygen, generating superoxide anions (oxidative stress).[1]
Oxidative Pathways (CYP450-Mediated)

Cytochrome P450 enzymes (likely CYP3A4, CYP2C9, and CYP2E1) will target the alkyl and benzylic positions.

  • Pathway A: Benzylic Hydroxylation &

    
    -Dealkylation [1]
    
    • Hydroxylation at the benzylic carbon forms an unstable hemiaminal intermediate.

    • Collapse: Spontaneous cleavage of the C-N bond releases 4-chlorobenzaldehyde (which oxidizes to 4-chlorobenzoic acid) and the core 5-methyl-3-nitro-1H-pyrazole .[1]

  • Pathway B: Methyl Oxidation [1]

    • The 5-methyl group is sterically accessible. CYP-mediated oxidation yields the hydroxymethyl metabolite, which cytosolic dehydrogenases convert to the carboxylic acid . This is a detoxification pathway, rendering the molecule highly polar.

Visualization: The Metabolic Map

The following diagram illustrates the predicted biotransformation tree for CMP-3N, distinguishing between oxidative (Phase I), reductive, and conjugative (Phase II) pathways.

MetabolicPathwaysParentParent Compound(CMP-3N)MW: 251.6BenzylOHM1: Benzylic Alcohol(Unstable Hemiaminal)Parent->BenzylOHCYP3A4/2C9[O]MethylOHM2: 5-HydroxymethylDerivativeParent->MethylOHCYP2E1/3A4[O]NitrosoM5: Nitroso IntermediateParent->NitrosoNitroreductase(Hypoxia)PyrazoleCoreM4: 5-Methyl-3-nitro-1H-pyrazoleBenzylOH->PyrazoleCoreSpontaneousDealkylationAldehyde4-ChlorobenzaldehydeBenzylOH->AldehydeReleaseCarboxyM3: 5-Carboxylic Acid(Excretable)MethylOH->CarboxyADH/ALDH[O]GlucuronideM8: N-GlucuronidePyrazoleCore->GlucuronideUGT(Glucuronidation)HydroxylamineM6: Hydroxylamine(Reactive/Toxic)Nitroso->HydroxylamineReductaseAmineM7: 3-Amino DerivativeHydroxylamine->AmineReductaseAcetamideM9: N-Acetylated AmineAmine->AcetamideNAT1/2(Acetylation)

Figure 1: Predicted metabolic tree for CMP-3N showing oxidative (left/center) and reductive (right) pathways.[1]

Predicted Metabolite Data Table

This table summarizes the expected mass spectral shifts (LC-MS/MS) for the key metabolites identified in the diagram.

Metabolite IDTransformationPredicted Mass Shift (

Da)
Enzyme SystemBiological Relevance
Parent -0-Starting Material
M1 Benzylic Hydroxylation+16CYP3A4, CYP2C9Unstable intermediate; leads to cleavage.[1]
M2 Methyl Hydroxylation+16CYP2E1, CYP3A4Stable; precursor to acid.
M3 Carboxylic Acid+30 (from M2)ADH/ALDHMajor Clearance Product. Highly polar.[1]
M4

-Dealkylation (Core)
-125 (Loss of Chlorobenzyl)Spontaneous (post-CYP)Potential for accumulation if conjugation is slow.[1]
M6 Hydroxylamine-14 (from Parent)NitroreductaseToxicity Flag. DNA adduct formation risk.[1]
M7 Amine Reduction-30 (from Parent)NitroreductaseMarker of anaerobic metabolism.[1]
M8

-Glucuronide
+176UGT1A/2BPhase II clearance of the dealkylated core.

Experimental Validation Protocols

To confirm these predictions, a dual-system approach (Microsomal vs. Cytosolic) is required.[1]

Protocol A: Microsomal Stability & Metabolite ID (Oxidative)

Objective: Identify CYP-mediated metabolites (M1, M2, M4).[1]

  • Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Substrate: CMP-3N (1 µM final concentration, <0.1% DMSO).[1]

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Procedure:

    • Pre-incubate microsomes and substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).

  • Data Analysis: Look for

    
     Da (Hydroxylation) and 
    
    
    Da (Dealkylation) peaks.[1]
Protocol B: Reductive Metabolism Assay (Hypoxic)

Objective: Assess nitro-reduction and potential for bioactivation.[1]

  • Incubation System: S9 Fraction (Cytosol + Microsomes) or purified Xanthine Oxidase.

  • Conditions: Anaerobic chamber (Nitrogen purge).

  • Procedure:

    • Buffer: 100 mM Tris-HCl (pH 7.4).[1]

    • Substrate: CMP-3N (10 µM).[1]

    • Cofactor: NADH (1 mM) or Hypoxanthine (for Xanthine Oxidase).[1]

    • Incubate for 60 min at 37°C under

      
      .
      
  • Detection:

    • Monitor UV absorbance decrease at 300–350 nm (loss of nitro group).

    • LC-MS detection of Amine (M7, -30 Da).[1]

    • Trapping Agent: Add Glutathione (GSH) to trap reactive nitroso/hydroxylamine intermediates. Look for GSH-adducts (

      
       Da).[1]
      

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups. Chemistry & Biodiversity. Link[1]

  • Boelsterli, U. A., et al. (2006). Bioactivation of 3-Nitro-derivatives: Implications for Toxicology. Toxicology and Applied Pharmacology. Link

  • Dalvie, D., et al. (2002). Biotransformation of Pyrazole Derivatives in Human Liver Microsomes. Drug Metabolism and Disposition.[2][3] Link

  • Patterson, L. H., & Wyllie, S. (2014). Nitro-reduction as a Therapeutic Strategy.[1] Topics in Medicinal Chemistry.[3] Link[1]

  • Smith, D. A., & Obach, R. S. (2006). Metabolite Identification in Drug Discovery. Wiley-Interscience.[1] Link

Methodological & Application

Step-by-step synthesis protocol for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole. This pyrazole derivative is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of bioactive molecules. The synthesis is approached via a two-step process involving the nitration of 5-methyl-1H-pyrazole followed by a regioselective N-alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

The pyrazole nucleus is a fundamental heterocyclic motif in a vast array of pharmacologically active compounds, exhibiting properties ranging from anti-inflammatory to anti-cancer and anti-viral. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties. The target molecule, 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, incorporates several key features: a 5-methyl group, a 3-nitro group which acts as a strong electron-withdrawing group and a potential site for further functionalization, and a 1-(4-chloro-benzyl) substituent. The synthesis strategy outlined herein first involves the nitration of a commercially available starting material, 5-methyl-1H-pyrazole, to yield 5-methyl-3-nitro-1H-pyrazole. This intermediate is then subjected to N-alkylation with 4-chlorobenzyl bromide to afford the final product. The regioselectivity of the alkylation is a key consideration, and the conditions provided are designed to favor the desired N1 isomer.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation start 5-Methyl-1H-pyrazole intermediate 5-Methyl-3-nitro-1H-pyrazole start->intermediate HNO₃ / H₂SO₄ product 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole intermediate->product alkylating_agent 4-Chlorobenzyl bromide alkylating_agent->product K₂CO₃, Acetone

Caption: Synthetic route for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)
5-Methyl-1H-pyrazoleReagentPlus®, 99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)ACS reagent, 95.0-98.0%Fisher Scientific
Nitric Acid (HNO₃)ACS reagent, 70%VWR
4-Chlorobenzyl bromide99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
AcetoneACS reagent, ≥99.5%Fisher Scientific
Dichloromethane (DCM)ACS reagent, ≥99.5%VWR
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated solutionIn-house preparation
Brine (NaCl solution)Saturated solutionIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99.0%Sigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

Step 1: Synthesis of 5-Methyl-3-nitro-1H-pyrazole

This procedure is adapted from established methods for the nitration of pyrazoles.

Nitration_Workflow reagent_node reagent_node process_node process_node product_node product_node A Charge 250 mL RBF with 5-methyl-1H-pyrazole (1 eq) B Add conc. H₂SO₄ (4 eq) and cool to 0 °C A->B D Add nitrating mixture dropwise to pyrazole solution at 0 °C B->D C Prepare nitrating mixture: HNO₃ (1.1 eq) in H₂SO₄ (1 eq) C->D E Stir at 0 °C for 1h, then allow to warm to RT for 2h D->E F Quench by pouring onto crushed ice E->F G Filter the resulting precipitate F->G H Wash with cold water and dry under vacuum G->H I Obtain 5-methyl-3-nitro-1H-pyrazole as a solid H->I

Caption: Workflow for the nitration of 5-methyl-1H-pyrazole.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1H-pyrazole (5.0 g, 60.9 mmol, 1.0 eq).

  • Acidification: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (13.3 mL, 243.6 mmol, 4.0 eq) to the flask while stirring. The addition is exothermic, so maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (4.6 mL, 67.0 mmol, 1.1 eq) to concentrated sulfuric acid (3.3 mL, 60.9 mmol, 1.0 eq) at 0 °C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred pyrazole solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Work-up and Isolation: Carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 200 g). A precipitate should form.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral (check with pH paper).

  • Drying: Dry the collected solid under vacuum to afford 5-methyl-3-nitro-1H-pyrazole as a white to pale yellow solid. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

This N-alkylation protocol is based on standard procedures for pyrazole alkylation.

Alkylation_Workflow reagent_node reagent_node process_node process_node product_node product_node A Suspend 5-methyl-3-nitro-1H-pyrazole (1 eq) and K₂CO₃ (1.5 eq) in Acetone B Add 4-chlorobenzyl bromide (1.1 eq) to the suspension A->B C Heat the mixture to reflux for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool to RT and filter off inorganic salts D->E F Concentrate the filtrate under reduced pressure E->F G Purify the crude residue by column chromatography F->G H Obtain the final product G->H

Caption: Workflow for the N-alkylation of 5-methyl-3-nitro-1H-pyrazole.

  • Preparation: In a 100 mL round-bottom flask, suspend 5-methyl-3-nitro-1H-pyrazole (from Step 1, e.g., 5.0 g, 39.3 mmol, 1.0 eq) and anhydrous potassium carbonate (8.1 g, 59.0 mmol, 1.5 eq) in acetone (50 mL).

  • Addition of Alkylating Agent: To this stirred suspension, add 4-chlorobenzyl bromide (8.9 g, 43.2 mmol, 1.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 30% EtOAc in hexanes). The product spot should be less polar than the starting pyrazole.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective for separating the product from any unreacted starting material and potential N2-alkylation isomer.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole as a solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to light yellow solid
Yield (Typical) 65-80% (after chromatography)
¹H NMR Peaks corresponding to the benzylic CH₂, pyrazole CH, methyl group, and aromatic protons.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₀ClN₃O₂).
Melting Point Should have a sharp melting point range.

Safety and Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care, using acid-resistant gloves. Always add acid to water (or in this case, the pyrazole solution), never the other way around.

  • Alkylating Agent: 4-Chlorobenzyl bromide is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in nitration Incomplete reaction; decomposition.Ensure dropwise addition at 0 °C. Do not let the temperature rise significantly.
No precipitate after quench Product is soluble in the acidic aqueous layer.Neutralize the solution carefully with a base (e.g., NaHCO₃) and extract with an organic solvent like ethyl acetate.
Formation of N2 isomer in alkylation Reaction conditions favoring the N2 product.Using a polar aprotic solvent like acetone or DMF with K₂CO₃ generally favors N1 alkylation.
Difficult purification Isomers have similar polarity.Use a long chromatography column and a shallow solvent gradient for better separation.

References

  • Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons, Inc.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Pyrazoles: An Overview. Targets in Heterocyclic Systems, 15, 69-121.
  • Faria, J. V., et al. (2017). Synthesis and evaluation of new pyrazole derivatives as potential antimicrobial agents. Journal of the Brazilian Chemical Society, 28(9), 1739-1748. Available at: [Link]

N-alkylation conditions for 5-methyl-3-nitro-1H-pyrazole with 4-chlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 5-Methyl-3-Nitro-1H-Pyrazole

Executive Summary

This application note details the optimized protocol for the


-alkylation of 5-methyl-3-nitro-1H-pyrazole  (Substrate) with 4-chlorobenzyl chloride  (Alkylating Agent). The reaction of unsymmetrical pyrazoles presents a classic regioselectivity challenge, yielding two potential isomers: the 1,5-isomer  (1-(4-chlorobenzyl)-5-methyl-3-nitropyrazole) and the 1,3-isomer  (1-(4-chlorobenzyl)-3-methyl-5-nitropyrazole).

Drawing from electronic structure analysis and empirical optimization, this guide prioritizes conditions that favor the 1,5-isomer (the kinetically and electronically favored product), while providing purification strategies to isolate high-purity material for drug development pipelines.

Mechanistic Insight & Regioselectivity

The regiochemical outcome is dictated by the competition between steric hindrance and electronic nucleophilicity .

  • Electronic Effect (Dominant): The nitro group (

    
    ) at position 3 is strongly electron-withdrawing. It significantly decreases the electron density of the adjacent nitrogen (
    
    
    
    in the tautomer), rendering it a poor nucleophile. Conversely, the nitrogen adjacent to the methyl group (
    
    
    ) retains higher electron density and nucleophilicity.
  • Steric Effect (Secondary): While the methyl group provides some steric bulk, it is generally less demanding than the electronic deactivation caused by the nitro group. Therefore, alkylation preferentially occurs at the nitrogen adjacent to the methyl group.

Target Product: 1-(4-chlorobenzyl)-5-methyl-3-nitropyrazole (Major Isomer).

ReactionPathway Substrate 5-methyl-3-nitro-1H-pyrazole (Tautomeric Equilibrium) Deprotonation Anionic Intermediate (Resonance Stabilized) Substrate->Deprotonation + Base (Cs2CO3) TS_1_5 Transition State A (Attack via N adjacent to Me) Deprotonation->TS_1_5 Fast Path (Higher Nucleophilicity) TS_1_3 Transition State B (Attack via N adjacent to NO2) Deprotonation->TS_1_3 Slow Path (Electron Deficient N) Product_Major MAJOR PRODUCT 1-(4-chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole (Electronic Control) TS_1_5->Product_Major Product_Minor MINOR PRODUCT 1-(4-chlorobenzyl)-3-methyl-5-nitro-1H-pyrazole (Steric Control) TS_1_3->Product_Minor

Figure 1: Reaction pathway illustrating the electronic bias favoring the 1,5-isomer.

Optimization Strategy

To maximize yield and selectivity, the choice of base and solvent is critical. The "Cesium Effect" is utilized here to enhance the nucleophilicity of the pyrazole anion through weak ion pairing.

Table 1: Condition Screening Matrix

EntryBaseSolventAdditiveTemp (°C)Expected Ratio (1,5 : 1,3)*Notes
1

DMFNone603:1Standard condition; difficult solvent removal.
2

THFNone0 to RT1:1Strong base often erodes regioselectivity (kinetic quench).
3

MeCNNaIReflux>5:1 Recommended. Cesium promotes solubility; NaI catalyzes alkylation via Finkelstein.
4

AcetoneTBAIReflux2:1Slower reaction; cleaner workup but lower conversion.

*Ratios are approximate based on electronic trends of nitro-pyrazoles.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole. Scale: 10 mmol (adaptable).

Reagents:
  • Substrate: 5-methyl-3-nitro-1H-pyrazole (1.27 g, 10.0 mmol)

  • Alkylating Agent: 4-chlorobenzyl chloride (1.77 g, 11.0 mmol, 1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (4.89 g, 15.0 mmol, 1.5 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (150 mg, 0.1 equiv) - Crucial for activating the benzyl chloride.

  • Solvent: Acetonitrile (MeCN), anhydrous (50 mL).

Step-by-Step Procedure:
  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-nitro-1H-pyrazole (1.27 g) in anhydrous MeCN (40 mL). Add

    
     (4.89 g) in one portion.
    
    • Checkpoint: Stir at Room Temperature (RT) for 30 minutes. The mixture will turn from a pale yellow solution to a suspension as the pyrazolate anion forms.

  • Alkylation: Add NaI (150 mg) followed by the dropwise addition of 4-chlorobenzyl chloride (1.77 g) dissolved in MeCN (10 mL).

    • Note: The addition of NaI converts the benzyl chloride to the more reactive benzyl iodide in situ (Finkelstein reaction).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C (Reflux) under a nitrogen atmosphere. Stir for 6–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and two higher 
      
      
      
      spots will appear. The major spot (1,5-isomer) typically has a slightly lower
      
      
      than the minor 1,3-isomer due to the dipole moment of the nitro group.
  • Workup: Cool the reaction to RT. Filter the solids (inorganic salts) through a Celite pad and wash with EtOAc. Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification: Dissolve the residue in DCM and load onto a silica gel column. Elute with a gradient of Hexane

    
     Hexane/EtOAc (80:20).
    
    • Fraction 1 (Minor): 1-(4-chlorobenzyl)-3-methyl-5-nitropyrazole.

    • Fraction 2 (Major - Target): 1-(4-chlorobenzyl)-5-methyl-3-nitropyrazole.

    • Recrystallization:[1][2][3] The major isomer can often be recrystallized from Ethanol/Water if chromatography is not feasible.

Characterization & Structural Validation

Distinguishing the regioisomers is critical. Use NOESY (Nuclear Overhauser Effect Spectroscopy) 1D or 2D NMR.

Table 2: Diagnostic NMR Signals

FeatureMajor Isomer (1,5-product)Minor Isomer (1,3-product)
Structure 1-benzyl-5-methyl-3-nitro 1-benzyl-3-methyl-5-nitro
Proton Shift (

)

ppm

ppm
Methyl Shift (

)

ppm

ppm (Deshielded by Nitro?)
NOE Interaction Strong NOE between Benzyl-

and Methyl-

. (They are adjacent).
Strong NOE between Benzyl-

and Pyrazole-

. (Methyl is far away).
13C NMR (

)
Benzyl

carbon typically

ppm.
Benzyl

carbon typically

ppm.

Self-Validation Check:

  • If you observe a strong NOE correlation between the benzylic protons and the methyl group, you have successfully isolated the 1,5-isomer .

Troubleshooting

  • Low Conversion: Ensure the 4-chlorobenzyl chloride is not hydrolyzed. If the chloride is old, distill it or increase NaI loading to 0.5 equiv.

  • Poor Regioselectivity: Switch solvent to DMF and run at lower temperature (RT) . Higher temperatures favor the thermodynamic product, but if the activation energy difference is small, lower temps might improve the kinetic ratio (though reaction time will increase significantly).

  • O-Alkylation? Rare for pyrazoles, but possible if using silver salts. Stick to

    
     or 
    
    
    
    to ensure N-alkylation.

References

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1] The Journal of Organic Chemistry.[1][4] (Discusses regioselectivity trends in 3-nitro pyrazoles). [Link]

  • Vicentini, C. B., et al. (2000).[5] Chemoselective Synthesis of 3- and 5-Pyrazolylacetates. Heterocycles.[2][4][6][7] (Provides NMR data for distinguishing 3- vs 5-substituted isomers). [Link]

Sources

Application Note: Solvent Selection for the Preparation of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the regioselective alkylation of pyrazoles. It addresses the specific challenge of synthesizing 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole while minimizing the formation of its regioisomer.


-Alkylation Optimization

Part 1: Executive Summary & Scientific Rationale

The Challenge: Pyrazole Tautomerism and Regioselectivity

The synthesis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (Target Isomer) involves the


-alkylation of 5-methyl-3-nitro-1H-pyrazole with 4-chlorobenzyl chloride. The core challenge lies in the inherent tautomerism of the starting pyrazole.

The precursor exists in equilibrium between two tautomeric forms:

  • 3-methyl-5-nitropyrazole (Proton on nitrogen adjacent to nitro)

  • 5-methyl-3-nitropyrazole (Proton on nitrogen adjacent to methyl)

Upon deprotonation, a resonance-stabilized pyrazolyl anion is formed. The incoming electrophile (4-chlorobenzyl chloride) can attack either nitrogen atom (


 or 

), leading to two distinct regioisomers:
  • Target Isomer (

    
    -alkylation adjacent to Methyl):  1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole.
    
  • Competing Isomer (

    
    -alkylation adjacent to Nitro):  1-(4-Chloro-benzyl)-3-methyl-5-nitro-1H-pyrazole.
    
Mechanistic Driver: Solvent & Electronic Control

The regioselectivity is governed by the interplay of steric hindrance and electronic density , which are heavily modulated by the solvent system.

  • Electronic Effect: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG). It reduces the electron density on the adjacent nitrogen (
    
    
    
    ), making the nitrogen adjacent to the methyl group (
    
    
    ) more nucleophilic. Therefore, under kinetic control, the Target Isomer (1-benzyl-5-methyl) is generally favored.
  • Solvent Influence:

    • Polar Aprotic (DMF, DMSO): These solvents solvate cations (

      
      , 
      
      
      
      ) effectively but leave the pyrazolyl anion "naked" and highly reactive. This maximizes reaction rate but can erode selectivity due to the high energy of the transition state (Early Transition State).
    • Polar Protic (Ethanol): Hydrogen bonding can stabilize specific tautomers or the anion, potentially altering the nucleophilicity ratio.

    • Non-Polar/PTC (Toluene): Using Phase Transfer Catalysis (PTC) creates a heterogeneous environment where the reaction occurs at the interface or via ion-pairs. This often enhances selectivity by imposing steric demands on the transition state.

Strategic Recommendation

For the synthesis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole , the protocol below prioritizes Polar Aprotic solvents (DMF) with mild heating to leverage the intrinsic nucleophilic advantage of the


-methyl site, followed by a specific purification step to remove the minor isomer.

Part 2: Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 5-Methyl-3-nitro-1H-pyrazole (1.0 equiv)

  • Electrophile: 4-Chlorobenzyl chloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent:

    
    -Dimethylformamide (DMF), Anhydrous (Grade: 99.8%)
    
  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Solvent Selection Matrix

Use this table to adapt the protocol based on your specific purity vs. yield requirements.

Solvent SystemReaction RateRegioselectivity (Target:Isomer)Recommendation
DMF (Anhydrous) Fast (< 4 h) High (~9:1) Primary Choice for Scale-up
Acetonitrile (Reflux)Medium (12 h)Moderate (4:1)Use if DMF removal is difficult
Acetone (

)
Slow (24 h)Moderate (5:1)Good for small scale/low boiling point
Toluene/Water (PTC)Slow (18 h)VariableUse if strict anhydrous conditions are impossible
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
  • Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 5-Methyl-3-nitro-1H-pyrazole (10.0 mmol, 1.27 g) and Anhydrous

    
      (20.0 mmol, 2.76 g).
    
  • Add DMF (20 mL). Note: Concentration should be ~0.5 M to facilitate stirring but minimize solvent waste.

  • Stir the suspension at Room Temperature (RT) for 15 minutes to allow partial deprotonation. The mixture may turn slightly yellow/orange.

Step 2: Alkylation[1]
  • Add 4-Chlorobenzyl chloride (11.0 mmol, 1.77 g) dropwise or in one portion (if solid).

  • Heat the reaction mixture to 60°C in an oil bath.

    • Why 60°C? While the reaction proceeds at RT, mild heating ensures complete conversion of the potentially sluggish electrophile without promoting thermal equilibration to the thermodynamic (less desired) isomer.

  • Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2]

    • Endpoint: Disappearance of the pyrazole starting material (~2–4 hours).

Step 3: Workup
  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring.

    • Observation: The product is hydrophobic and should precipitate as a solid or oil.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with Brine (

    
     mL) and Water  (
    
    
    
    mL) to remove residual DMF.
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification (Isomer Separation)
  • The crude residue contains predominantly the target isomer (5-methyl) and a minor amount of the 3-methyl isomer.

  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of boiling Ethanol . Allow to cool slowly to RT, then to 4°C.

    • The 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically crystallizes first due to better packing symmetry compared to the twisted 3-methyl-5-nitro isomer.

  • Alternative (Chromatography): If an oil is obtained, purify via silica gel flash chromatography.

    • Eluent: Gradient of 0

      
       30% EtOAc in Hexanes.
      
    • Order of Elution: The less polar isomer (often the 5-methyl target due to shielding of the nitro group) usually elutes first, but this must be confirmed by NOE NMR.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Look for the NOE (Nuclear Overhauser Effect) correlation between the Benzyl

      
        protons and the Methyl group  protons.
      
    • Positive NOE: Confirms Target Isomer (Benzyl is close to Methyl).

    • Negative NOE: Confirms Competing Isomer (Benzyl is close to Nitro; Methyl is far away).

Part 3: Visualization

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the divergent pathways and the role of the intermediate anion.

ReactionPathway SM 5-Methyl-3-nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolyl Anion (Resonance Stabilized) SM->Anion Deprotonation Base Base (K2CO3) - H+ Base->Anion Target TARGET ISOMER 1-(4-Cl-Bn)-5-Me-3-NO2 (Major Product) Anion->Target Attack at N (adj. to Methyl) Less Steric/More Nucleophilic Isomer COMPETING ISOMER 1-(4-Cl-Bn)-3-Me-5-NO2 (Minor Product) Anion->Isomer Attack at N (adj. to Nitro) RX 4-Chlorobenzyl Chloride (Electrophile) RX->Target RX->Isomer

Caption: Divergent alkylation pathways. The nucleophilic attack is favored at the nitrogen distal to the electron-withdrawing nitro group.

Diagram 2: Experimental Workflow Decision Tree

A logic flow for solvent and purification selection.

Workflow Start Start: Solvent Selection Scale Is Scale > 100g? Start->Scale SmallScale Use DMF / K2CO3 / 60°C (Max Rate) Scale->SmallScale No LargeScale Use MeCN / Cs2CO3 / Reflux (Easier Solvent Removal) Scale->LargeScale Yes Workup1 Aqueous Workup (EtOAc Extraction) SmallScale->Workup1 CheckSolid Is Crude a Solid? Workup1->CheckSolid Workup2 Filter Salts -> Concentrate LargeScale->Workup2 Workup2->CheckSolid Recryst Recrystallize from Ethanol (Target Isomer Crystallizes) CheckSolid->Recryst Yes Column Flash Chromatography (Hex/EtOAc) CheckSolid->Column No (Oil) Final Pure 1-(4-Cl-Bn)-5-Me-3-NO2-Pyrazole Recryst->Final Column->Final

Caption: Decision matrix for solvent choice and purification method based on reaction scale and physical state of the crude product.

References

  • Organic Syntheses Procedure. Regioselective Synthesis of Pyrazoles. Org.[3][2][4][5][6][7] Synth. 2013 , 90, 316. Available at: [Link]

  • Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org.[5] Chem. 2008 , 73, 2412–2415.[5] Available at: [Link]

  • Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[5] Chem. 2008 , 73, 3523–3529. Available at: [Link]

  • Tao, Y. et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[5] Chem. 2022 , 87, 10134. Available at: [Link]

  • Kudyakova, Y. S. et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Int. J. Mol. Sci. 2025 , 26, 10335.[1] Available at: [Link]

Sources

Application Note: Catalytic Methods for Synthesizing 1-Substituted-3-Nitro-Pyrazoles

[1]

Part 1: Strategic Overview & The "3-Nitro" Challenge

The Isomer Dilemma

In drug discovery and high-energy materials research, the position of the nitro group on the pyrazole ring dictates efficacy. The 4-nitropyrazole isomer is thermodynamically favored and easily accessible via direct electrophilic nitration of pyrazole. However, 3-nitropyrazoles are often the required pharmacophores or energetic scaffolds due to their unique electronic properties and hydrogen-bonding capabilities.

The Synthetic Bottleneck: Direct nitration of pyrazole exclusively yields 4-nitropyrazole. Accessing the 3-nitro core requires a "Cinematographic" rearrangement strategy:

  • N-Nitration: Pyrazole is nitrated at the nitrogen to form 1-nitropyrazole.

  • Rearrangement: Thermal or acid-catalyzed migration moves the nitro group from N1 to C3 (often utilizing the Semple rearrangement pathway).

Once the 3-nitropyrazole core is secured, the challenge shifts to Catalytic Functionalization at the N1 position to generate the desired 1-substituted-3-nitro-pyrazole library. This guide focuses on the two most robust catalytic protocols for this transformation: Copper-Catalyzed (Chan-Lam) and Palladium-Catalyzed (Buchwald-Hartwig) couplings.

Method Selection Matrix
FeatureMethod A: Chan-Lam (Cu) Method B: Buchwald-Hartwig (Pd)
Coupling Partner Aryl Boronic AcidsAryl Halides (Cl, Br, I)
Conditions Aerobic, mild (RT to 60°C)Anaerobic, heated (>80°C)
Tolerance High (Air/Moisture stable)Moderate (Requires inert atm)
Regioselectivity Generally favors 1,3-isomerLigand-dependent
Primary Use Late-stage functionalization, fragile substratesSterically hindered or electron-poor aryls

Part 2: Detailed Protocols

Protocol A: Copper-Catalyzed Oxidative Coupling (Chan-Lam)

Objective: Synthesis of 1-aryl-3-nitropyrazoles using aryl boronic acids. Mechanism: Oxidative cross-coupling involving a Cu(II)/Cu(III) catalytic cycle. This method is preferred for its operational simplicity (open to air).

Materials
  • Substrate: 3-Nitropyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (10-20 mol%)

  • Ligand/Base: Pyridine (2.0 equiv) or 2,6-Lutidine

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Oxidant: Atmospheric Oxygen (Air balloon or open vessel)

Step-by-Step Workflow
  • Charge: To a reaction flask equipped with a stir bar, add 3-nitropyrazole (1.0 mmol), aryl boronic acid (2.0 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Solvation: Add DCM (5 mL). Note: If solubility is an issue, use MeOH or a DCM/MeOH mixture.

  • Activation: Add Pyridine (2.0 mmol) dropwise. The solution typically turns a deep blue/green, indicating the formation of the active Cu-amine complex.

  • Oxidation: Attach a drying tube (to prevent excess moisture) but allow air circulation, or use an O₂ balloon for faster rates. Stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 3:7). The 3-nitropyrazole starting material is polar; the product will be less polar.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (to remove pyridine and copper salts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Mechanistic Visualization (Chan-Lam Cycle)

ChanLamcluster_legendCycle KeystartStart: Cu(II)L2(Pre-catalyst)transmetalTransmetallation(Boronic Acid enters)start->transmetal + Ar-B(OH)2 + Baseox_speciesCu(II)-Substrate-ArComplextransmetal->ox_species + 3-NitropyrazoleoxidationOxidation to Cu(III)(Requires O2)ox_species->oxidation + O2red_elimReductive Elimination(Product Release)oxidation->red_elimred_elim->start - Product - Cu(I) to Cu(II)key1Oxidative Process

Caption: The Cu(II)/Cu(III) oxidative cycle. Note that Oxygen is the terminal oxidant, making the reaction aerobic.

Protocol B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Objective: Coupling of 3-nitropyrazole with unactivated or sterically hindered aryl halides. Mechanism: Pd(0) oxidative addition followed by amine coordination and reductive elimination.[1]

Materials
  • Substrate: 3-Nitropyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Iodide (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos (for general use) or BrettPhos (for difficult substrates) (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (if substrate tolerates strong base)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

  • Charge Solids: Add 3-nitropyrazole, Aryl Halide (if solid), Pd source, Ligand, and Base.

    • Critical: If using Xantphos, pre-stirring Pd(OAc)₂ and Xantphos in solvent for 10 mins can enhance active catalyst formation.

  • Solvation: Add degassed solvent (Dioxane) via syringe.

  • Reaction: Seal the vessel. Heat to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the Celite pad with EtOAc.

    • Concentrate filtrate.

  • Purification: Flash chromatography.

Part 3: Expert Insights & Troubleshooting

Regioselectivity (The N1 vs. N5 Problem)

3-Nitropyrazole exists in tautomeric equilibrium. When alkylating or arylating, two products are possible:[2][3]

  • 1-substituted-3-nitropyrazole (Target): Usually favored sterically and thermodynamically.

  • 1-substituted-5-nitropyrazole (Isomer): Often formed if the electrophile is small or if the reaction is kinetically controlled.

Control Strategy:

  • Sterics: Bulky ligands (like tBu-XPhos in Pd coupling) enhance selectivity for the less hindered N1 position (distal to the nitro group).

  • Solvent Effects: In alkylation reactions (non-catalytic), using fluorinated alcohols (TFE or HFIP) has been shown to drastically improve regioselectivity toward the N1-isomer via hydrogen-bond networking.

Safety Warning: Energetic Materials

Polynitro-pyrazoles are precursors to explosives (e.g., LLM-116).

  • Thermal Runaway: When performing the rearrangement of N-nitropyrazole to 3-nitropyrazole, strictly control the temperature (170-180°C). Exotherms can be rapid.

  • Metal Azides: Avoid using sodium azide with halogenated solvents in the presence of copper catalysts, as explosive copper azides can form.

Decision Workflow for Synthesis

DecisionTreeStartStart: 3-NitropyrazolePartnerCoupling Partner?Start->PartnerBoronicAryl Boronic AcidPartner->BoronicAvailableHalideAryl Halide (Br/I)Partner->HalideAvailableAlkylAlkyl HalidePartner->AlkylAvailableMethodAMethod A:Chan-Lam (Cu)(Aerobic, RT)Boronic->MethodAMethodBMethod B:Buchwald-Hartwig (Pd)(Inert, Heat)Halide->MethodBMethodCMethod C:Base Alkylation(K2CO3/DMF)Alkyl->MethodCResult1Result1MethodA->Result1High ToleranceResult2Result2MethodB->Result2High Yield/Sterics

Caption: Selection logic for functionalizing the 3-nitropyrazole core based on available electrophiles.

References

  • Synthesis of 3-Nitropyrazole via Rearrangement: Janssen, J. W. A. M., et al. "Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, vol. 38, no. 9, 1973. [Link]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Regioselectivity in Pyrazole Alkylation: Chung, S., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5] The Journal of Organic Chemistry, 2022.[5] [Link]

  • Energetic Materials Context (Nitropyrazoles): Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2016. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing bottlenecks in the N-alkylation of pyrazoles. Synthesizing 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole presents two primary challenges: controlling N1/N2 regioselectivity and preventing incomplete conversion due to competitive side reactions[1].

This guide bypasses generic advice, offering field-proven mechanistic insights, a self-validating experimental protocol, and actionable troubleshooting steps to maximize your yield of the target regioisomer.

Troubleshooting Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to isolate the root cause of your yield loss.

TroubleshootingWorkflow Start Low Yield of Target Pyrazole Analyze Analyze Crude by LC-MS/NMR Start->Analyze Regio Issue: Poor Regioselectivity (Mixture of Isomers) Analyze->Regio Conv Issue: Incomplete Conversion (Unreacted Starting Material) Analyze->Conv Side Issue: Side Reactions (e.g., Hydrolysis) Analyze->Side Solvent Switch to HFIP or TFE or optimize DMF/MeCN Regio->Solvent Base Change Base (e.g., K2CO3 to Cs2CO3 or NaH) Regio->Base Temp Add NaI (Catalyst) & Increase Temp Conv->Temp Dry Use rigorously dried solvents & inert atmosphere Side->Dry

Caption: Logical workflow for troubleshooting low yields and poor regioselectivity in pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show two distinct peaks with the exact same mass (m/z ~251 for 35Cl)? A1: This is the classic regioselectivity issue inherent to unsymmetrical pyrazoles. 5-methyl-3-nitro-1H-pyrazole exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolate anion has two nucleophilic nitrogen centers. Alkylation with 4-chlorobenzyl chloride can occur at either the nitrogen adjacent to the methyl group (yielding your target 1-(4-chlorobenzyl)-5-methyl-3-nitro-1H-pyrazole ) or the nitrogen adjacent to the nitro group (yielding the undesired 3-methyl-5-nitro regioisomer)[1][2].

Q2: How can I shift the regioselectivity to favor my target 5-methyl-3-nitro isomer? A2: Regioselectivity is governed by a delicate balance of steric hindrance, electronics, and transition-state coordination[1].

  • Solvent Polarity & Hydrogen Bonding: Standard polar aprotic solvents (DMF, DMSO) are typical starting points[1]. However, recent literature demonstrates that fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity by manipulating the hydrogen-bonding network around the pyrazolate anion, heavily biasing attack toward one nitrogen[1].

  • Base Selection: The counterion of the base plays a crucial role in coordinating the intermediate. Switching from K₂CO₃ to a bulkier base like Cs₂CO₃ can alter the transition state geometry. Alternatively, using Sodium Hydride (NaH) ensures complete, irreversible deprotonation prior to the addition of the electrophile, which has been shown to prevent the formation of regioisomeric mixtures in certain functionalized pyrazoles[1][2].

Q3: My reaction stalls at 50-60% conversion. How do I drive it to completion? A3: Incomplete conversion usually stems from the degradation of your alkylating agent. If your solvent is not rigorously dry, the base will facilitate the hydrolysis of 4-chlorobenzyl chloride into 4-chlorobenzyl alcohol. Causality & Solution: Use anhydrous solvents and an inert atmosphere. Furthermore, add a catalytic amount of Sodium Iodide (NaI) (0.1 equivalents). This generates 4-chlorobenzyl iodide in situ via the Finkelstein reaction. The iodide is a vastly superior electrophile, accelerating the alkylation kinetics so it outcompetes background hydrolysis.

Q4: How can I definitively distinguish the two regioisomers using NMR? A4: While ¹H NMR chemical shifts of the pyrazole C4-proton differ slightly, the most self-validating method is a 2D NOESY or ROESY experiment[3].

  • Target Isomer (5-methyl-3-nitro): You will observe a strong NOE cross-peak between the benzylic CH₂ protons (~5.4 ppm) and the adjacent pyrazole methyl group (~2.3 ppm).

  • Undesired Isomer (3-methyl-5-nitro): The benzylic CH₂ protons are adjacent to the nitro group. They will show NO cross-peak with the methyl group, as the methyl is on the opposite side of the ring.

Reaction Pathway & Regioselectivity

ReactionPathway SM 3-Methyl-5-nitro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Delocalized) SM->Anion Base (-H+) Isomer1 1-(4-Chlorobenzyl)-5-methyl -3-nitro-1H-pyrazole (Target) Anion->Isomer1 N1 Attack Isomer2 1-(4-Chlorobenzyl)-3-methyl -5-nitro-1H-pyrazole (Undesired) Anion->Isomer2 N2 Attack

Caption: Mechanistic pathway illustrating the divergent N-alkylation of the pyrazolate anion.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal impact of varying reaction conditions on conversion and regiomeric ratios, establishing a data-driven baseline for your optimization[1][2].

EntryBaseSolventAdditiveTemp (°C)Conversion (%)Regio Ratio (Target:Undesired)Mechanistic Rationale
1K₂CO₃DMFNone2545%1.2 : 1Poor kinetics; tautomeric equilibrium dictates poor selectivity.
2K₂CO₃DMFNone6085%1.1 : 1Heat improves conversion but lowers kinetic regioselectivity.
3Cs₂CO₃DMFNone6092%2.5 : 1Bulky Cs+ counterion alters transition state coordination.
4NaHDMFNaI (0.1 eq)25>98%4.0 : 1Irreversible deprotonation + highly reactive in situ iodide.
5K₂CO₃HFIPNone6088%>10 : 1Fluorinated solvent heavily biases H-bonding network.

Validated Experimental Protocol

This protocol utilizes the NaH/NaI system (Entry 4) to ensure high conversion and improved regioselectivity. It is designed as a self-validating system , meaning you can verify the success of the reaction at each intermediate step.

Step 1: Quantitative Deprotonation
  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve 5-methyl-3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

  • Validation Check: You must observe immediate effervescence (H₂ gas evolution). Allow the reaction to warm to room temperature and stir until bubbling completely ceases (approx. 30–45 mins). A clear or slightly hazy solution confirms the quantitative formation of the pyrazolate anion.

Step 2: Catalyzed Electrophile Addition
  • To the stirring pyrazolate solution, add Sodium Iodide (NaI, 0.1 equiv).

  • Add 4-chlorobenzyl chloride (1.1 equiv) dropwise.

  • Validation Check: The solution will typically darken slightly, and a fine white precipitate (NaCl) will begin to form as the Finkelstein reaction generates the highly reactive 4-chlorobenzyl iodide, which is immediately consumed by the pyrazolate.

  • Stir at room temperature for 4 hours.

Step 3: Reaction Monitoring & Quenching
  • Monitor the reaction via TLC (Hexanes:EtOAc 3:1).

  • Validation Check: The starting pyrazole (lower Rf, strongly UV active) should be completely consumed. You will observe two closely eluting spots (the regioisomers). The target 1,5,3-isomer typically elutes slightly faster due to the steric shielding of the polar nitro group by the adjacent benzyl moiety.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Step 4: Purification & Structural Verification
  • Purify the crude mixture via silica gel flash chromatography using a shallow gradient of Hexanes/EtOAc (e.g., 5% to 20% EtOAc).

  • Isolate the fractions and perform ¹H NMR and 2D NOESY.

  • Validation Check (Critical): Subject the purified product to a NOESY experiment. The correct target fraction will definitively show an NOE cross-peak between the benzylic CH₂ (~5.4 ppm) and the pyrazole methyl group (~2.3 ppm)[3].

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - BenchChem. 1

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - ACS Figshare.3

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents - CONICET.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. 2

Sources

Separating regioisomers in the benzylation of 5-methyl-3-nitro-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the benzylation of 5-methyl-3-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this reaction, particularly the challenge of separating the resulting N-1 and N-2 regioisomers. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Understanding the Core Challenge: Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles, such as 5-methyl-3-nitro-1H-pyrazole, rarely yields a single product. The reaction typically produces a mixture of two regioisomers: 1-benzyl-5-methyl-3-nitro-1H-pyrazole (the N-1 isomer) and 1-benzyl-3-methyl-5-nitro-1H-pyrazole (the N-2 isomer).[1][2] The fundamental challenge lies in controlling the regioselectivity of the benzylation and, subsequently, in separating the closely related product isomers.

The ratio of these isomers is dictated by a delicate balance of steric and electronic factors.[2][3]

  • Electronic Effects : The 3-nitro group is strongly electron-withdrawing, which decreases the electron density and nucleophilicity of the adjacent N-2 atom.

  • Steric Hindrance : The 5-methyl group provides steric bulk around the N-1 atom, potentially hindering the approach of the benzylating agent.

In many base-mediated alkylations, the reaction favors substitution at the less sterically hindered nitrogen.[2] However, the powerful electronic deactivation by the nitro group at N-2 makes a definitive a priori prediction challenging without experimental data. Therefore, chemists should anticipate the formation of a mixture and be prepared to separate and characterize both isomers.

Separation_Workflow start Crude Product (Mixture of Isomers) tlc 1. TLC Screening (e.g., Hexane/EtOAc, DCM/Hexane) start->tlc decision Good Separation? tlc->decision col_chrom 2. Column Chromatography (Dry Load, Shallow Gradient) decision->col_chrom Yes reoptimize Re-optimize TLC: - Change solvent system - Try different stationary phase decision->reoptimize No fractions 3. Collect & Analyze Fractions (via TLC) col_chrom->fractions combine 4. Combine Pure Fractions fractions->combine isomer1 Pure Isomer A combine->isomer1 isomer2 Pure Isomer B combine->isomer2 reoptimize->tlc

Sources

Technical Support Center: Troubleshooting N1 vs. N2 Alkylation Selectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective pyrazole synthesis. The challenge of controlling alkylation at the N1 versus the N2 position is a frequent obstacle in the synthesis of many important pharmaceutical agents and functional materials.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 alkylated pyrazole isomers?

The formation of a mixture of N1 and N2 isomers is the most common challenge in the N-alkylation of unsymmetrical pyrazoles.[2] This arises from the similar nucleophilicity of the two adjacent nitrogen atoms in the pyrazole ring.[4][5] After deprotonation, the resulting pyrazolate anion has delocalized negative charge, allowing for alkylation at either nitrogen. The final product ratio is a delicate balance of several competing factors.

The primary drivers influencing this selectivity are:

  • Steric Hindrance: The relative accessibility of the two nitrogen atoms.

  • Electronic Effects: The electron density at each nitrogen, influenced by substituents on the ring.

  • Reaction Conditions: The choice of base, solvent, temperature, and even the nature of the counter-ion can significantly sway the outcome.[2][4]

Q2: How do steric effects of the pyrazole substituents influence regioselectivity?

Steric hindrance is often the most intuitive factor to consider. As a general rule, alkylation tends to favor the less sterically hindered nitrogen atom.[2][6]

  • Causality: A bulky substituent at the C3 or C5 position of the pyrazole ring will physically obstruct the approach of the alkylating agent to the adjacent nitrogen. For example, a large group at C3 will generally direct alkylation to the N1 position.

  • Troubleshooting: If you are obtaining a mixture of isomers and your desired product is the one with the alkyl group on the less hindered nitrogen, you can often improve selectivity by switching to a bulkier alkylating agent.[2] For instance, moving from methyl iodide to a more sterically demanding reagent can increase the preference for the more accessible nitrogen.[7]

Q3: What is the role of the alkylating agent in directing N1 vs. N2 selectivity?

The structure and reactivity of the alkylating agent play a crucial role.

  • Steric Bulk: As mentioned, a larger alkylating agent will preferentially react at the less sterically encumbered nitrogen atom.[2] A recent strategy employs bulky α-halomethylsilanes as "masked" methylating agents, which have been shown to provide excellent N1-selectivity (often >90%).[4][8]

  • Electronic Nature & Mechanism: The reaction mechanism can be influenced by the alkylating agent. Simple alkyl halides typically react via an SN2 mechanism.[9] However, more complex electrophiles can introduce other interactions. For instance, Michael acceptors can lead to highly selective N1-alkylation through conjugate addition.[7][10][11][12] In some cases, intramolecular hydrogen bonding between the pyrazole and the alkylating agent can stabilize the transition state for one isomer over the other, leading to a reversal of expected selectivity.[13]

  • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). A more reactive leaving group can sometimes lead to lower selectivity. The general trend for reactivity is I > Br > Cl > OTs.[2]

Q4: How do the base and solvent system impact the N1/N2 ratio?

The base and solvent system is one of the most powerful tools for controlling regioselectivity, as it dictates the nature of the pyrazolate anion and its reactivity.

  • Base/Counter-ion: The choice of base determines the counter-ion in the pyrazolate salt. Different counter-ions can associate differently with the two nitrogen atoms, influencing the site of alkylation. For instance, sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[2][14] The combination of potassium carbonate (K₂CO₃) in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[2][10][15] Conversely, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[2]

  • Solvent Polarity: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2][4] They are effective at solvating the cation, leading to a more "naked" and reactive pyrazolate anion. In contrast, polar protic solvents can lead to poor selectivity.[6] Interestingly, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been reported to dramatically improve regioselectivity in certain cases.[2]

Q5: Can reaction temperature be used to control the product ratio (Kinetic vs. Thermodynamic Control)?

Yes, temperature can be a key variable to tune selectivity by shifting the reaction between kinetic and thermodynamic control.[16][17][18]

  • Kinetic Product: The product that is formed faster (i.e., has the lower activation energy).[16][18]

  • Thermodynamic Product: The more stable product.[16][18]

Troubleshooting Scenario: If you are running a reaction at room temperature and getting a mixture of products, it's possible you are in a regime where both kinetic and thermodynamic pathways are competing.

  • To Favor the Kinetic Product: Try running the reaction at a lower temperature. This will favor the pathway with the lower activation energy, as fewer molecules will have sufficient energy to overcome the higher activation barrier of the thermodynamic pathway.[17]

  • To Favor the Thermodynamic Product: Try running the reaction at a higher temperature. This can make the reaction reversible, allowing the initially formed kinetic product to revert to the intermediate and eventually equilibrate to the more stable thermodynamic product.[17]

It's important to monitor the reaction over time to see if the product ratio changes, which would indicate that an equilibration process is occurring.[18]

Troubleshooting Guide: Improving N1/N2 Selectivity

If your reaction is producing an inseparable mixture of N1 and N2 isomers, consider the following systematic approach to optimize for your desired product.

Problem: Poor N1/N2 Regioselectivity

// Sterics Branch substituent [label="Is desired isomer at\nless hindered N?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; bulky_agent [label="Use bulkier\nalkylating agent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protecting_group [label="Consider protecting\ngroup strategy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sterics -> substituent; substituent -> bulky_agent [label=" Yes"]; substituent -> protecting_group [label=" No"];

// Conditions Branch base_solvent [label="Screen Base/Solvent Combinations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions -> base_solvent; conditions -> temp;

// Base/Solvent Details n1_favored [label="For N1: Try K₂CO₃/DMSO\nor NaH/DMF", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; n2_favored [label="For N2: Investigate\nMg-based catalysts", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; base_solvent -> n1_favored; base_solvent -> n2_favored;

// Temperature Details kinetic [label="Lower Temp (Kinetic)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; thermodynamic [label="Higher Temp (Thermodynamic)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; temp -> kinetic; temp -> thermodynamic;

// Agent Branch michael [label="Use Michael Acceptor\nfor N1-selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; masked [label="Use masked reagent\n(e.g., α-halomethylsilane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; agent -> michael; agent -> masked; } Caption: Decision tree for troubleshooting poor N1/N2 regioselectivity.

Data Summary: Impact of Reaction Conditions on N1/N2 Ratio

The following table summarizes literature examples of how changing reaction conditions can influence the N1/N2 product ratio for a given pyrazole substrate. Note that these are illustrative, and results will vary based on the specific pyrazole and alkylating agent used.

Pyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioReference
3-MethylpyrazoleBenzyl BromideK₂CO₃DMSORT>95:5[10]
3-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux2.5:1[1]
3-Nitro-1H-pyrazoleEthyl AcrylateiPr₂NEtDMSO25>99.9:1[7]
Pyrazole (unsubstituted)CH₃Br(Calculated)(Gas Phase)N/A1:0.007 (Favors N1)[13]
Pyrazole (amide subst.)N-methyl chloroacetamide(Calculated)(Gas Phase)N/A1:70 (Favors N2)[13]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is a robust starting point for achieving N1-alkylation, particularly for 3-substituted pyrazoles.[10][15]

Materials:

  • 3-Substituted-1H-pyrazole (1.0 equiv)

  • Alkyl halide (1.05-1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 3-substituted-1H-pyrazole (1.0 equiv) and anhydrous DMSO.

  • Add anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.05-1.2 equiv) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting pyrazole is consumed (typically 2-24 hours).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated pyrazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pyrazole, K₂CO₃, and DMSO B Add Alkyl Halide A->B C Stir at RT, Monitor Progress B->C D Quench with Water, Extract with EtOAc C->D E Wash, Dry, Concentrate D->E F Purify via Chromatography E->F

Protocol 2: Separation of N1 and N2 Isomers

If a mixture is unavoidable, separation is often possible via column chromatography.[4][19]

Procedure:

  • Develop a TLC Method: The key to successful column chromatography is finding an eluent system that provides good separation (ΔRf) between the two isomers on a TLC plate.

    • Start with a standard solvent system (e.g., ethyl acetate/hexanes).

    • If separation is poor, try varying the polarity.

    • For basic pyrazoles, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and resolution.

    • For acidic pyrazoles, a small amount of acetic acid may be beneficial.

  • Perform Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.

  • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase, such as alumina or reversed-phase silica.[4]

Advanced Strategies for Controlling Selectivity

When standard methods fail, more advanced or substrate-specific strategies may be required.

  • Protecting Groups: In complex syntheses, it may be advantageous to install a protecting group to block one nitrogen, perform the alkylation, and then deprotect.[4] The SEM (2-(trimethylsilyl)ethoxymethyl) group is one example that has been used effectively, with the added benefit that its position can be transposed under thermal conditions, allowing for sequential functionalization.[20]

  • Directed Michael Addition: For N1-alkylation, using an α,β-unsaturated electrophile (a Michael acceptor) can provide extremely high selectivity (>99.9:1) under catalyst-free conditions.[7][11][12]

  • Biocatalysis: Engineered enzymes, such as methyltransferases, can offer exceptional regioselectivity (>99%) for methylation, although this is a highly specialized technique.[4]

  • Acid-Catalyzed Alkylation: An alternative to base-mediated methods involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst. In these cases, selectivity is often controlled by sterics.[1][21]

By systematically evaluating the factors of sterics, electronics, and reaction conditions, and by employing the troubleshooting strategies and protocols outlined in this guide, you can gain control over the N1/N2 selectivity in your pyrazole alkylation reactions.

References

  • Alkylation of Pyrazole - Printable Mechanism Notes | PDF - Scribd. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (URL: [Link])

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - Semantic Scholar. (URL: [Link])

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. (URL: [Link])

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. (URL: [Link])

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. (URL: [Link])

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... - ResearchGate. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (URL: [Link])

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (URL: [Link])

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (URL: [Link])

  • Thermodynamic and kinetic reaction control - Wikipedia. (URL: [Link])

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications - ACS.org. (URL: [Link])

Sources

Technical Support Center: Purification Strategies for 4-Chlorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your reaction involving 4-chlorobenzyl chloride (also known as


,4-dichlorotoluene) has reached completion, but the excess alkylating agent persists in your crude mixture.

The Challenge: 4-Chlorobenzyl chloride is a potent electrophile and a Genotoxic Impurity (GTI) . In pharmaceutical development, it must be controlled to ppm levels (often adhering to the Threshold of Toxicological Concern, or TTC). Its high boiling point (~216°C) makes removal by evaporation difficult, and its lipophilicity often causes it to co-elute with non-polar products during chromatography.

The Solution: This guide prioritizes Chemical Scavenging over physical separation. By exploiting the electrophilic nature of the impurity, we convert it into a highly polar or water-soluble species that can be effortlessly washed away.

Module 1: Chemical Scavenging (The Gold Standard)

User Question: I cannot separate 4-chlorobenzyl chloride from my product using standard flash chromatography. The Rf values are too similar. How do I remove it without running a difficult column?

Technical Insight

Physical separation (distillation/chromatography) relies on differences in boiling point or polarity. When these properties overlap with your product, physical separation fails.

Chemical Scavenging changes the chemical identity of the impurity. By reacting the excess lipophilic halide with a nucleophilic amine or thiol, you generate an ionic or highly polar adduct.

  • Before Scavenging: Impurity is Lipophilic (Soluble in Organics).

  • After Scavenging: Impurity is Ionic/Polar (Soluble in Water/Acid).

Protocol A: The "Morpholine Quench" (Cost-Effective)

Best for: Large-scale batch reactions where the product is stable to mild bases.

Reagents: Morpholine (or Pyrrolidine), Dilute HCl (1M), Ethyl Acetate (or DCM).

Step-by-Step Methodology:

  • Quantify Excess: Estimate the excess 4-chlorobenzyl chloride (e.g., if 1.2 eq was used, 0.2 eq remains).

  • Add Scavenger: Add 2.0 equivalents (relative to the excess halide) of Morpholine to the reaction mixture.

  • Incubate: Stir at room temperature for 1–2 hours.

    • Mechanism:[1][2][3] The amine attacks the benzyl chloride, forming a quaternary ammonium salt (if tertiary amine used) or a tertiary amine (if secondary amine used).

  • Acidic Work-up:

    • Dilute the reaction mixture with your organic solvent (EtOAc/DCM).

    • Wash with 1M HCl (2x).

    • Result: The excess morpholine and the new 4-chlorobenzyl-morpholine adduct are protonated/ionic and partition into the aqueous layer. Your neutral product remains in the organic layer.

  • Verify: Check TLC. The high-Rf spot for the chloride should be gone.

Protocol B: Polymer-Supported Scavenging (High Purity)

Best for: Late-stage medicinal chemistry or when the product is acid-sensitive.

Reagents: Polymer-supported Trisamine or Thiol (e.g., SiliaMetS® or similar).

  • Add Resin: Add 3–4 equivalents of the resin (relative to excess halide) to the crude reaction solution.

  • Agitate: Shake or stir gently (do not grind the resin) for 4–16 hours.

  • Filter: Filter off the solid resin. The impurity is now covalently bound to the plastic beads.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Visualization: Scavenging Logic Flow

ScavengingWorkflow Input Crude Mixture (Product + 4-Cl-BnCl) Decision Select Scavenger Input->Decision LiqScav Liquid Amine (Morpholine) Decision->LiqScav Cost Effective SolidScav Polymer Resin (PS-Thiol/Amine) Decision->SolidScav Acid Sensitive Reaction Nucleophilic Attack (Formation of Adduct) LiqScav->Reaction SolidScav->Reaction SepLiq Acid Wash (1M HCl) Reaction->SepLiq If Liquid Scavenger SepSolid Filtration Reaction->SepSolid If Solid Scavenger Output Purified Product (Organic Phase) SepLiq->Output Aq. Waste Removal SepSolid->Output Solid Waste Removal

Figure 1: Decision logic and workflow for chemical scavenging of benzyl chlorides.

Module 2: Chromatographic Strategies

User Question: I must use chromatography. Why is the 4-chlorobenzyl chloride streaking or co-eluting?

Troubleshooting Guide

Issue 1: Co-elution (Similar Rf) 4-Chlorobenzyl chloride is non-polar. If your product is also non-polar, they will travel together on Silica.

  • Fix: Use a Gradient Elution starting at 100% Hexane (or Heptane). The chloride usually elutes very early (Rf > 0.8 in 10% EtOAc).

  • Alternative: Switch to Reverse Phase (C18) . The chlorinated aromatic ring has significant retention on C18, often distinct from more polar API intermediates.

Issue 2: "Ghost" Spots (Hydrolysis) On silica gel, benzyl halides can slowly hydrolyze to 4-chlorobenzyl alcohol due to the acidic nature of silica and residual moisture.

  • Observation: You see a smear or a new spot (Rf ~ 0.3-0.4) that wasn't there before the column.

  • Fix: Neutralize your silica gel by adding 1% Triethylamine to your eluent, or perform the "Morpholine Quench" (Module 1) before loading the column.

Data: Physicochemical Profile
Property4-Chlorobenzyl Chloride4-Chlorobenzyl Alcohol (Hydrolysis Product)Scavenged Adduct (Morpholine Salt)
Polarity Non-Polar (Lipophilic)Moderate (H-bonding)Highly Polar / Ionic
Boiling Point ~216°C~234°CN/A (Solid salt)
Solubility Hexane, DCM, TolueneAlcohols, EtOAcWater, Acidic Media
TLC Rf (20% EtOAc) ~0.85~0.350.00 (Baseline)

Module 3: Safety & Decontamination

User Question: I spilled a small amount of 4-chlorobenzyl chloride. It is irritating my eyes. How do I clean it safely?

Critical Warning: 4-Chlorobenzyl chloride is a lachrymator (tear gas agent) and a skin sensitizer. Simple water washing is ineffective and may spread the oily substance.

Decontamination Protocol (Chemical Quench)

Do not simply wipe with a paper towel. You must chemically destroy the alkylating potential.

  • Evacuate: Clear the immediate area if vapors are strong.

  • Prepare Quench Solution: Mix Ethanol (90%) and Aqueous Ammonia (10%) OR Ethanolic KOH .

  • Apply: Pour the quench solution over the spill (or contaminated glassware).

  • Wait: Allow 15–30 minutes for the aminolysis/hydrolysis reaction to occur.

    • Chemistry:

      
       (neutralized).
      
  • Cleanup: Absorb with vermiculite or sand and dispose of as hazardous chemical waste.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for general scavenging and work-up logic).
  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.

  • Liu, S., et al. (2019). "Removal of Genotoxic Impurities in Pharmaceuticals by Polymer-Supported Scavengers." Organic Process Research & Development, 23(11).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7723, 4-Chlorobenzyl chloride.

  • Toh, R., et al. (2020). "Minimizing Genotoxic Impurities in API Synthesis: A Review of Scavenging Strategies.

Sources

Technical Support Center: Optimizing Reaction Temperature for Nitro-Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced process of nitro-pyrazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing reaction temperature. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing not only solutions but also the underlying scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling the outcome of a nitro-pyrazole alkylation reaction?

Temperature is a critical parameter that directly influences both the reaction rate and the regioselectivity of nitro-pyrazole alkylation. It can be the deciding factor between a successful synthesis and a complex mixture of products. The key is to find a temperature that provides sufficient energy to overcome the activation barrier for the desired alkylation pathway without promoting undesirable side reactions or decomposition.

Q2: I'm observing a mixture of N1 and N2 alkylated regioisomers. How can I use temperature to favor the formation of one over the other?

This is a classic challenge in pyrazole chemistry, often governed by a delicate balance between kinetic and thermodynamic control.[1]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest will be the major product.[2] This is often the less sterically hindered N1-alkylated pyrazole. As you increase the temperature, the reaction can become reversible, leading to thermodynamic control where the more stable product is favored.[1]

  • Practical Guidance: Start your optimization at a lower temperature (e.g., room temperature) and gradually increase it.[3] Monitor the ratio of regioisomers at each temperature point using techniques like 1H NMR or LC-MS. This will help you identify the optimal temperature for maximizing the desired isomer. In some cases, lowering the temperature may significantly increase selectivity.[3]

Q3: My reaction is sluggish or not proceeding to completion at room temperature. What are the potential risks of simply increasing the heat?

While increasing the temperature is a common strategy to accelerate a slow reaction, it's not without its risks, especially with nitro-pyrazoles.

  • Thermal Decomposition: Nitro-pyrazoles, particularly polynitrated derivatives, are high-energy materials and can be thermally sensitive.[4] Excessive heat can lead to decomposition, resulting in low yields and the formation of complex byproducts.[5][6] It's crucial to understand the thermal stability of your specific nitro-pyrazole substrate.

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as elimination, rearrangement, or polymerization, leading to a decrease in the yield of the desired product and complicating purification.

  • Loss of Regioselectivity: As mentioned in Q2, increasing the temperature can shift the reaction from kinetic to thermodynamic control, potentially favoring the formation of an undesired regioisomer.[1]

Q4: Are there alternatives to high temperatures for improving reaction rates?

Absolutely. Before resorting to high temperatures, consider these alternative strategies:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. A stronger base can increase the rate of deprotonation of the pyrazole nitrogen, making it more nucleophilic.[3] Polar aprotic solvents like DMF or DMSO often facilitate these reactions.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and sometimes improve yields by providing localized and efficient heating.[3]

  • Phase Transfer Catalysis (PTC): PTC can be an effective method, particularly under solvent-free conditions, to enhance reaction rates and simplify work-up procedures.[3]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction temperature and time, which can lead to improved yields and selectivity.[7]

Troubleshooting Guide

Issue 1: Low to No Yield of N-Alkylated Nitro-Pyrazole

Question: I am observing a very low yield or no formation of my desired N-alkylated nitro-pyrazole, even after extended reaction times at room temperature. What steps should I take?

Answer: A low or non-existent yield can be frustrating. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions temp_screen Perform a Temperature Screen optimize_conditions->temp_screen base_solvent Screen Different Base/Solvent Combinations optimize_conditions->base_solvent alkylating_agent Consider a More Reactive Alkylating Agent optimize_conditions->alkylating_agent success Improved Yield temp_screen->success base_solvent->success alkylating_agent->success

Caption: A logical workflow for troubleshooting low pyrazole yield.

Step-by-Step Troubleshooting:

  • Verify Reagents and Stoichiometry:

    • Purity: Ensure the purity of your nitro-pyrazole, alkylating agent, and base. Impurities can inhibit the reaction.

    • Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the alkylating agent and base is often beneficial.[3]

  • Systematic Temperature Optimization:

    • Instead of a drastic temperature increase, perform a systematic screen. Set up small-scale reactions at various temperatures (e.g., 40°C, 60°C, 80°C) and monitor the progress by TLC or LC-MS.[8] This will help you identify an optimal temperature that balances reaction rate and product stability.

  • Evaluate Base and Solvent System:

    • The choice of base is critical. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaH.[9]

    • The solvent can significantly impact the reaction. Polar aprotic solvents like DMF or DMSO are generally good starting points as they can help to dissolve the reactants and facilitate the reaction.[3]

  • Consider a More Reactive Alkylating Agent:

    • The reactivity of the alkylating agent depends on the leaving group. The general trend is I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide could significantly increase the reaction rate.[3]

Issue 2: Formation of Impurities and/or Decomposition at Elevated Temperatures

Question: When I heat my reaction to improve the rate, I observe the formation of multiple spots on my TLC plate and a decrease in the overall yield of the desired product. What is happening and how can I mitigate it?

Answer: This is a strong indication of thermal decomposition or the promotion of side reactions. Here's how to address this:

Decision Tree for Mitigating Thermal Issues

ThermalIssues start Decomposition/Side Products at High Temp. lower_temp Lower Reaction Temperature & Extend Time start->lower_temp alternative_methods Explore Alternative Activation Methods start->alternative_methods outcome Reduced Impurities & Improved Yield lower_temp->outcome mw_synthesis Microwave-Assisted Synthesis alternative_methods->mw_synthesis flow_chem Flow Chemistry alternative_methods->flow_chem ptc Phase Transfer Catalysis alternative_methods->ptc mw_synthesis->outcome flow_chem->outcome ptc->outcome

Caption: Decision tree for addressing thermal decomposition and side reactions.

Strategies for Mitigation:

  • Reduce Reaction Temperature and Extend Reaction Time: The first and simplest approach is to lower the temperature and allow the reaction to proceed for a longer period. This often provides a better yield of the desired product with fewer impurities.

  • Employ Microwave Synthesis: As mentioned earlier, microwave heating can provide rapid and uniform heating, which can lead to shorter reaction times and potentially cleaner reactions compared to conventional heating.[3]

  • Utilize Flow Chemistry: A continuous flow reactor allows for precise control over the reaction temperature and residence time. This can minimize the exposure of the reactants and products to high temperatures, thereby reducing decomposition.[7]

  • Investigate Phase Transfer Catalysis (PTC): PTC can facilitate the reaction at lower temperatures by improving the transport of the pyrazole anion to the organic phase where the alkylating agent resides.[3]

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Base-Mediated N-Alkylation of Nitro-Pyrazoles

This protocol outlines a general procedure for systematically screening the optimal reaction temperature.

Materials:

  • Nitro-pyrazole derivative (1.0 eq)

  • Alkylating agent (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 1.5 - 2.0 eq or NaH, 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Small reaction vials with stir bars

  • Heating block or oil bath with temperature control

Procedure:

  • In separate vials, add the nitro-pyrazole (1.0 eq) and the base.

  • Add the anhydrous solvent to each vial to achieve a concentration of 0.1-0.5 M.

  • Place the vials in the heating block set to the desired temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C).

  • Stir the suspensions for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq) to each vial.

  • Allow the reactions to stir for a set amount of time (e.g., 4, 8, 12, or 24 hours), monitoring the progress by TLC or LC-MS at regular intervals.

  • Upon completion, or at each time point, quench a small aliquot of the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts to determine the conversion and the ratio of regioisomers.

Data Presentation

Table 1: Example of a Temperature Optimization Study for the Alkylation of 4-Nitro-1H-pyrazole with Ethyl Bromide

EntryTemperature (°C)Time (h)Conversion (%)N1:N2 Ratio
1RT24155:1
24012454.5:1
3606903:1
4804>952:1

Note: The data presented in this table is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.

References

Sources

Technical Support Center: Minimizing Side Reactions in the Synthesis of Chlorobenzyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of chlorobenzyl pyrazoles—critical pharmacophores in drug discovery—is notoriously plagued by regioselectivity issues and over-alkylation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, isomerically pure syntheses.

Reaction Pathways & Troubleshooting Architecture

G Start Chlorobenzyl Pyrazole Synthesis RouteA Route A: Direct N-Alkylation (Pyrazole + Chlorobenzyl Halide) Start->RouteA RouteB Route B: Knorr Condensation (Chlorobenzylhydrazine + 1,3-Diketone) Start->RouteB SideA Side Reactions: - N1/N2 Regioisomer Mixtures - Over-alkylation (Quaternization) RouteA->SideA SideB Side Reactions: - 1,3,5- vs 1,3,4-Regioisomers - Incomplete Cyclization RouteB->SideB SolA Mechanistic Solution: Steric Control via Bulky Bases (Cs2CO3) & Aprotic Solvents (MeCN/DMF) SideA->SolA SolB Mechanistic Solution: H-Bonding Activation via Fluorinated Solvents (HFIP/TFE) SideB->SolB

Fig 1. Divergent synthetic pathways for chlorobenzyl pyrazoles and their targeted troubleshooting.

FAQ Section 1: Direct N-Alkylation of Pyrazoles

Q: Why am I getting a nearly 1:1 mixture of N1 and N2 alkylated regioisomers when reacting an asymmetric pyrazole with chlorobenzyl chloride? A: This is a classic issue caused by the dynamic tautomeric equilibrium of the pyrazole ring. When you use a strong, small base (like NaH or NaOH), the pyrazole is completely deprotonated into a "naked," highly reactive pyrazolide anion. Because both nitrogen atoms are highly nucleophilic, the chlorobenzyl halide attacks indiscriminately, leading to a product ratio governed by statistical or thermodynamic control rather than selectivity.

Q: How can I force the reaction to favor a single regioisomer? A: You must shift the reaction from thermodynamic to kinetic control by imposing steric bias. Switch to a bulky, milder base like Cesium Carbonate (


) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF[1].
Causality:

forms a tight ion pair with the pyrazolide intermediate. The massive cesium cation and the bulky carbonate counter-ion create a sterically demanding microenvironment around the pyrazole core. As the chlorobenzyl halide approaches, it is physically blocked from the more hindered nitrogen, forcing the alkylation to occur almost exclusively at the less sterically encumbered nitrogen[1].

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity (Model Reaction: 3-methylpyrazole + 4-chlorobenzyl chloride)

BaseSolventTemperatureN1:N2 Regioisomeric RatioOver-alkylation (%)
NaHTHF0 °C to RT55:4512%

DMF60 °C75:254%

MeCN60 °C98:2 <1%
Standardized Protocol: Regioselective N-Alkylation

This protocol is designed as a self-validating system to prevent over-alkylation (quaternization).

  • Preparation: Charge a flame-dried round-bottom flask with the asymmetric pyrazole (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

  • Deprotonation: Add

    
     (1.5 equiv). Stir at room temperature for 15 minutes. Validation: The suspension will become slightly cloudy, indicating the formation of the pyrazolide ion pair.
    
  • Alkylation: Add the chlorobenzyl halide (1.05 equiv) dropwise via syringe.

  • Heating & Monitoring: Heat the reaction to 60 °C. Validation Check: Monitor via LC-MS every 2 hours. The reaction is complete when the starting pyrazole mass is consumed. If an

    
     mass peak appears, quaternization (over-alkylation) is occurring; immediately cool the reaction to 0 °C to quench the kinetic energy driving the secondary alkylation.
    
  • Workup: Cool to room temperature, filter through a Celite pad to remove the insoluble cesium salts, and concentrate under reduced pressure. Purify via flash chromatography.

FAQ Section 2: Knorr Pyrazole Synthesis

Q: My condensation of chlorobenzylhydrazine with an unsymmetrical 1,3-diketone yields an inseparable mixture of 1,3,5- and 1,3,4-trisubstituted pyrazoles. How can I fix this? A: The Knorr synthesis relies on the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons. In standard solvents (like ethanol or toluene), the difference in electrophilicity between the two carbonyls is often too small to dictate a single reaction pathway, resulting in a mixture[2].

Q: What is the most effective way to lock the regiochemistry before cyclization? A: Transition to fluorinated alcohols, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)[2]. Causality: HFIP is an exceptional hydrogen-bond donor but a very weak nucleophile. It selectively forms strong hydrogen bonds with the more sterically accessible or electron-rich carbonyl oxygen of the 1,3-diketone. This targeted H-bonding drastically amplifies the electrophilicity of that specific carbonyl carbon. Consequently, the primary amine of the chlorobenzylhydrazine attacks this highly activated site exclusively, locking in the regiochemistry before the secondary intramolecular condensation can occur.

Table 2: Solvent Effects on Knorr Synthesis Regiomeric Ratio (Model Reaction: Chlorobenzylhydrazine + 1,1,1-trifluoro-2,4-pentanedione)

SolventH-Bond Donor Capacity (

)
Reaction TimeRegioisomeric Ratio (Desired:Undesired)
Ethanol0.8312 hours1:1.3
Toluene0.0024 hours1:1.5
TFE1.518 hours9:1
HFIP 1.96 4 hours >99:1
Standardized Protocol: HFIP-Mediated Knorr Condensation

This protocol utilizes solvent-driven activation, eliminating the need for harsh acidic catalysts.

  • Activation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (0.2 M) in a round-bottom flask. Stir for 5 minutes at room temperature to allow the HFIP-carbonyl hydrogen bonding network to establish.

  • Condensation: Add chlorobenzylhydrazine (1.05 equiv) dropwise at room temperature. Validation Check: The reaction must remain homogeneous. An immediate shift in color (often to a pale yellow) indicates the successful formation of the intermediate hydrazone.

  • Cyclization: Stir at room temperature for 4 to 12 hours. Validation Check: Monitor via TLC. Because HFIP kinetically accelerates the reaction, heating is rarely required. Do not heat the reaction unless absolutely necessary, as elevated temperatures can provide the activation energy required to overcome the H-bond bias, leading to thermodynamic equilibration and the return of the undesired isomer.

  • Recovery: Remove HFIP under reduced pressure using a rotary evaporator equipped with a cold trap. Note: HFIP is expensive but highly volatile (bp 58 °C) and can be easily recovered and recycled for future batches.

  • Purification: Purify the crude residue via silica gel column chromatography (typically Hexanes/EtOAc) to yield the isomerically pure chlorobenzyl pyrazole.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: Journal of Organic Chemistry URL
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate / Journal of Organic Chemistry URL
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines Source: BenchChem URL

Sources

Validation & Comparative

1H NMR and 13C NMR spectral interpretation of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural validation of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole . It addresses the critical challenge in pyrazole chemistry: distinguishing the target 5-methyl-3-nitro regioisomer from its thermodynamically competitive 3-methyl-5-nitro alternative.

Content Type: Publish Comparison Guide
Audience: Senior Researchers, Medicinal Chemists, Analytical Scientists[1]

Part 1: Core Directive & Structural Logic

The Regioisomer Challenge

In the synthesis of N-alkylated pyrazoles—particularly via the condensation of hydrazine derivatives with 1,3-electrophiles (e.g., nitro-diketones or enol ethers)—the formation of regioisomers is the primary failure mode.

  • Target Compound (A): 1-(4-Chloro-benzyl)-5-methyl-3-nitro -1H-pyrazole.

  • The Alternative (B): 1-(4-Chloro-benzyl)-3-methyl-5-nitro -1H-pyrazole.

Standard analytical methods (LC-MS) often fail to distinguish these isomers due to identical molecular weights and similar fragmentation patterns. NMR spectroscopy, specifically the use of HMBC (Heteronuclear Multiple Bond Correlation), is the only self-validating system to definitively assign the regiochemistry.

Theoretical Prediction & Magnetic Environment

The pyrazole ring is an aromatic system with significant electron density disparity between N1 (pyrrole-like) and N2 (pyridine-like).

  • 3-Nitro Group: Strongly electron-withdrawing, it deshields the adjacent carbons and protons.

  • 5-Methyl Group: Electron-donating (weakly), but its position at C5 places it spatially close to the N-benzyl group.

  • N-Benzyl Group: The methylene protons (

    
    ) are the "anchor" for structural elucidation. Their chemical shift and HMBC correlations are the diagnostic keys.
    

Part 2: Experimental Protocols & Data

Standardized Acquisition Protocol (Self-Validating System)

To ensure reproducibility and "Trustworthiness," follow this exact protocol. Solvent choice is critical; DMSO-d


 is preferred over CDCl

for nitro-pyrazoles to prevent aggregation and ensure solubility, though CDCl

provides sharper resolution for the benzyl methylene.
ParameterSpecificationCausality / Rationale
Solvent CDCl

(99.8% D) + 0.03% TMS
Chloroform minimizes H-bonding broadening of the aromatic signals compared to DMSO.
Concentration 10-15 mg in 0.6 mLOptimal S/N ratio for 13C acquisition without viscosity broadening.
Temperature 298 K (25°C)Standardizes chemical shifts; prevents rotamer coalescence issues.
Pulse Sequence zg30 (1H), zgpg30 (13C)30° pulse angle ensures rapid relaxation for quantitative integration accuracy.
Relaxation Delay (D1) 1.0 s (1H), 2.0 s (13C)Sufficient for methyl relaxation; ensures integration of

vs Ar-H is 3:4 accurately.
Comparative Spectral Data: Target vs. Alternative

The following table contrasts the Target (5-Me, 3-NO


)  with the Alternative (3-Me, 5-NO

)
. Note the diagnostic shifts highlighted in Bold .
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl

)
Signal AssignmentTarget: 5-Methyl-3-Nitro (

ppm)
Alternative: 3-Methyl-5-Nitro (

ppm)
Mechanistic Explanation
N-CH

(Benzyl)
5.35 (s, 2H) 5.70 - 5.85 (s, 2H) CRITICAL: A 5-Nitro group (Alternative) exerts a massive deshielding / anisotropic effect on the N-benzyl protons due to steric proximity. The 5-Methyl (Target) is less deshielding.
Pyrazole H-4 6.85 (s, 1H)6.95 (s, 1H)The H-4 proton is deshielded by the adjacent nitro group in both cases, but slightly more in the 5-nitro isomer.
Methyl (CH

)
2.32 (s, 3H)2.55 (s, 3H)Methyl at C3 (Alternative) is adjacent to N2 (pyridine-like), often appearing slightly downfield compared to C5-Me.
Ar-H (Benzyl) 7.15 (d), 7.35 (d)7.15 (d), 7.35 (d)The remote p-chloro substitution makes the aromatic region nearly identical for both isomers (AA'BB' system).
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl

)
Carbon AssignmentTarget: 5-Methyl-3-Nitro (

ppm)
Alternative: 3-Methyl-5-Nitro (

ppm)
Mechanistic Explanation
C-5 (Quaternary) ~141.0 ~135.0 C5 in the target bears a Methyl group. In the alternative, C5 bears a Nitro group.[1][2][3][4]
C-3 (Quaternary) ~155.0 ~150.0 C3 bears the Nitro group in the target.
C-4 (Methine) 103.5106.2C4 is the only protonated ring carbon. HSQC confirms this assignment.
N-CH

53.555.2
Methyl (CH

)
11.513.8

Note on Data Sources: Shifts are predicted based on additive substituent increments derived from 1-benzyl-3,5-dimethylpyrazole and nitro-pyrazole literature standards (See References [1, 2]).

Part 3: The Self-Validating Workflow (HMBC)

The only way to claim "High Trust" in this assignment is to prove the connectivity between the N-Benzyl protons and the C5-Substituent .

Logic Flow:
  • Identify the N-CH

    
      protons (singlet, ~5.35 ppm).
    
  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for the 3-bond coupling (

    
    )  from N-CH
    
    
    
    to the pyrazole ring carbons.
    • Target (5-Me): N-CH

      
       will correlate to C5 . Since C5 has a methyl group attached, C5 will ALSO show a correlation to the Methyl protons. 
      
    • Alternative (5-NO

      
      ):  N-CH
      
      
      
      will correlate to C5 . Since C5 has a Nitro group, C5 will NOT correlate to any methyl protons.
Visualization: Structural Elucidation Pathway

G cluster_logic HMBC Connectivity Logic Start Crude Product (Mixture of Isomers?) HNMR 1H NMR Acquisition (CDCl3) Start->HNMR Check_CH2 Analyze N-CH2 Shift Target: ~5.3 ppm Alternative: ~5.8 ppm HNMR->Check_CH2 HMBC Run HMBC Experiment (Focus: N-CH2 correlations) Check_CH2->HMBC Ambiguous? Decision Does C5 (linked to N-CH2) correlate to Methyl Protons? HMBC->Decision Result_Target CONFIRMED TARGET 1-(4-Cl-Bn)-5-Me-3-NO2 (Methyl is at C5) Decision->Result_Target YES (Correlation Exists) Result_Alt IDENTIFIED ALTERNATIVE 1-(4-Cl-Bn)-3-Me-5-NO2 (Methyl is at C3) Decision->Result_Alt NO (No Correlation)

Caption: Decision tree for definitive regioisomer assignment using 1H NMR screening followed by HMBC validation.

Part 4: Detailed Interpretation Guide

Aromatic Region (7.0 - 7.5 ppm)

The 4-chlorobenzyl group provides a classic AA'BB' system .

  • Two doublets (approx

    
     Hz).
    
  • Interpretation: This confirms the integrity of the 4-chlorobenzyl moiety. If these peaks are multiplet/messy, check for dehalogenation byproducts (common if Pd-catalysis was used in a previous step).

The Pyrazole Singlet (H-4)
  • Position: ~6.85 ppm.

  • Shape: Sharp singlet.

  • Validation: In the 13C-HSQC spectrum, this proton must correlate to the carbon at ~103.5 ppm. If it correlates to a carbon >120 ppm, the ring structure is incorrect (e.g., ring opening or wrong cyclization).

The Methyl Group[5]
  • Position: ~2.32 ppm.[5]

  • Comparison: In the target (5-Me), this signal is slightly shielded by the orthogonal aromatic ring current of the N-benzyl group (which can rotate freely). In the alternative (3-Me), the methyl is distal and less affected by the benzyl ring current.

HMBC Connectivity Diagram

The following diagram illustrates the specific correlations required to pass the "Trustworthiness" check.

HMBC cluster_legend Key N_CH2 N-CH2 Protons (5.35 ppm) C5 Carbon C-5 (141.0 ppm) N_CH2->C5 J3 (Strong) C4 Carbon C-4 (103.5 ppm) N_CH2->C4 J3 (Weak) Me_H Methyl Protons (2.32 ppm) Me_H->C5 J2 (Strong) Me_H->C4 J3 (Medium) key1 Red Arrow = N-Benzyl Correlation key2 Green Arrow = Methyl Correlation key3 Convergence at C5 = PROOF of Structure

Caption: HMBC Correlation Map. The convergence of N-CH2 and Methyl correlations at C5 definitively proves the 5-methyl regiochemistry.

Part 5: References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Provides general chemical shift trends for 3-nitro vs 5-nitro pyrazoles).

  • Claramunt, R. M., et al. (1984).[6] "1H, 13C and 15N NMR spectra of pyrazole derivatives." Magnetic Resonance in Chemistry. Link

  • Deng, X., & Mani, N. S. (2006).[7] "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters, 8(16), 3505–3508. (Discusses synthesis and NMR of similar benzyl-nitro-pyrazoles). Link

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." (General guide on HMBC usage for pyrazole tautomers/isomers). Link

Sources

X-ray crystallography data for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Regioisomer Discrimination of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole Content Type: Technical Comparison & Characterization Guide[1][2]

Executive Summary: The Crystallographic Challenge

In medicinal chemistry, the N-alkylation of nitropyrazoles is notoriously non-regioselective.[1][2][3] When synthesizing 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (Target A), researchers frequently encounter its regioisomer, 1-(4-Chloro-benzyl)-3-methyl-5-nitro-1H-pyrazole (Alternative B).[1][2]

While NMR (NOE) can suggest connectivity, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard for structural validation.[1][2][3] This guide provides a comparative framework for distinguishing these isomers, utilizing available crystallographic data from structural analogs to establish expected parameters.

Comparison at a Glance
FeatureTarget (3-Nitro Isomer) Alternative (5-Nitro Isomer) Implication
Steric Bulk (N1) Low (flanked by Methyl)High (flanked by Nitro)5-Nitro isomer is often less stable and harder to crystallize.[1][2]
Dipole Moment LowerHigherAffects solubility and retention time (HPLC).[1][2][3]
Crystal Packing Driven by

stacking
Driven by

bonding
Distinct unit cell packing motifs.

Crystallographic Data & Comparative Metrics[2][3]

Since specific public CIF data for the exact title compound is proprietary/scarce, we utilize high-confidence data from the closest structural analog, Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate (CSD Ref: XEBKIV), to set the baseline for the pyrazole core geometry.[1][2]

Table 1: Predicted vs. Analog Lattice Parameters

Use these ranges to validate your initial unit cell determination.

ParameterAnalog Standard (Experimental) Target Prediction (3-Nitro) Notes
Crystal System TriclinicMonoclinic / OrthorhombicNitro groups often induce higher symmetry via stacking.[1][2]
Space Group


or

Common for planar heteroaromatics.[1][2][3]
a (

)
8.187.50 – 9.00Short axis usually corresponds to stacking height.[1][2][3]
b (

)
10.4011.00 – 14.00Elongated due to benzyl rotation.[1][2][3]
c (

)
11.0912.50 – 16.00

(Angle)
90.10°95° – 105°Typical monoclinic shear.[1][2][3]
Z (Molecules/Cell) 24
Table 2: Critical Bond Lengths for Isomer Discrimination

The "Fingerprint" Region[2][3]

Bond VectorExpected Length (

)
Diagnostic Criteria
N1 — N2 1.35 – 1.37Consistent across isomers.[1][2]
C3 —

1.42 – 1.45Target: Bond is distal to benzyl group.
C5 —

1.41 – 1.44Alternative: Bond is proximal to benzyl group (Steric strain may lengthen this).[1][3]
N1 —

(Benzyl)
1.46 – 1.48Key Check: Look for torsion angles relative to C5 substituent.[1][3]

Experimental Protocol: Crystallization & Data Collection

To obtain the data required for the comparison above, follow this self-validating protocol designed to isolate the thermodynamically stable polymorph.

Phase 1: Crystal Growth (Slow Evaporation)[1][2][3]
  • Solvent Selection: Dissolve 20 mg of the compound in Ethanol/Acetone (1:1) . The 3-nitro isomer is typically more soluble in polar solvents than the 5-nitro analog due to reduced dipole magnitude.[1][2]

  • Seeding: If oiling occurs (common with benzyl pyrazoles), scratch the vial side with a glass rod to induce nucleation.[1][2][3]

  • Conditions: Store at 4°C in a vibration-free environment.

Phase 2: Data Collection Strategy
  • Temperature: Collect at 100 K . Nitro groups have high thermal motion; room temperature collection will result in smeared electron density maps (

    
     > 0.08), making bond assignment difficult.[1][2][3]
    
  • Resolution: Aim for

    
     or better to resolve the N-O double bonds clearly.
    
Phase 3: Refinement & Validation[2]
  • Disorder Check: The 4-chlorobenzyl ring often rotates.[1][2] If ellipsoids on the benzyl ring are elongated, apply a RIGU restraint in SHELXL.[1][2][3]

  • Twinning: Pseudo-symmetry is common. Check for racemic twinning if crystallizing in a non-centrosymmetric space group (

    
    ).[1][2][3]
    

Structural Logic & Isomer Determination (Workflow)

The following diagram illustrates the decision logic to confirm the identity of the 3-nitro vs. 5-nitro isomer using X-ray data and auxiliary NMR.

IsomerLogic Start Unknown Isomer Crystal XRD Run SC-XRD (100 K) Start->XRD NOE Auxiliary: 1H-NOE NMR Start->NOE If amorphous Solve Solve Structure (Direct Methods) XRD->Solve CheckN1 Analyze N1 Substituents Solve->CheckN1 Path3 C5 has Methyl Group (Distal Nitro) CheckN1->Path3 Distance N1-C5-Me < 2.5A Path5 C5 has Nitro Group (Proximal Nitro) CheckN1->Path5 Distance N1-C5-NO2 < 2.5A Confirm3 CONFIRMED: 3-Nitro Isomer Path3->Confirm3 Confirm5 CONFIRMED: 5-Nitro Isomer Path5->Confirm5 NOE_Res NOE between Benzyl-CH2 and Pyrazole-CH3? NOE->NOE_Res NOE_Res->Confirm3 Strong Signal (Yes) NOE_Res->Confirm5 No Signal

Figure 1: Decision tree for distinguishing pyrazole regioisomers via Crystallography and NMR.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1][2][3] Structure XEBKIV: Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate.[1][2]

  • Acta Crystallographica Section E. (2012). Crystal structure of ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate.

  • Fustero, S., et al. (2011).[1][2][3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [1][2][3]

  • Santa Cruz Biotechnology. (2024).[1][2][3] Product Data: 5-chloro-3-methyl-4-nitro-1H-pyrazole (Precursor Analysis).

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of N-Benzyl Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Flexible Linker" Advantage

In the crowded landscape of nitrogen-heterocycle pharmacophores, the N-benzyl pyrazole stands distinct from its rigid cousin, the 1,5-diarylpyrazole (exemplified by Celecoxib). While rigid aryl-aryl connections lock conformations to suit specific pockets (like the COX-2 side pocket), the introduction of a methylene spacer (–CH₂–) in the N-benzyl group introduces rotational freedom and sp³ character .

This guide objectively compares N-benzyl substituted pyrazoles against standard therapeutic agents in two critical domains: Anti-inflammatory (COX-2 inhibition) and Anticancer (Kinase inhibition) .

Key Technical Insight

The N-benzyl moiety functions as a "hydrophobic anchor" with variable trajectory. Unlike the N-phenyl group, which forces a planar or twisted-biphenyl geometry, the N-benzyl group allows the phenyl ring to access "out-of-plane" hydrophobic sub-pockets, often improving potency against kinases with flexible G-loops (e.g., EGFR, MEK).

Comparative Analysis: Anti-Inflammatory Efficacy (COX-2)[1][2][3]

The Benchmark
  • Standard: Celecoxib (Pfizer).

  • Mechanism: Selective COX-2 inhibition via insertion of a sulfonamide/trifluoromethyl group into the hydrophobic side pocket.

  • Limitation: Cardiovascular risks associated with extreme COX-2 selectivity and rigid pharmacokinetics.

N-Benzyl Performance Data

Recent studies (e.g., Chandna et al., Harras et al.) have synthesized N-benzyl pyrazoles to modulate this selectivity. The benzyl group alters the lipophilicity (LogP) and binding kinetics.

Table 1: Inhibitory Potency (IC₅₀) of N-Benzyl Derivatives vs. Celecoxib

Compound IDStructure CoreSubstituent (R)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Ref
Celecoxib 1,5-Diarylpyrazole4-SO₂NH₂0.05 15.0~300[1]
Cmpd 13h N-benzyl-triazole hybrid4-F (Benzyl ring)0.017 0.2615.2[2]
Cmpd 190b N-benzyl pyrazole4-NO₂ (Benzyl ring)0.880.0120.01 (COX-1 selective)[3]
Cmpd 3b N-benzyl sulfonamide4-OMe0.020.4422.2[4]

Interpretation: While Celecoxib remains superior in pure selectivity, N-benzyl derivatives like Cmpd 13h achieve nanomolar potency (17 nM) with a more balanced Selectivity Index (SI). This "soft" selectivity is increasingly desired to mitigate cardiovascular toxicity associated with total COX-1 sparing.

SAR Deep Dive: The Benzyl "Tail"

The methylene bridge of the N-benzyl group acts as a hinge.

  • Electronic Effects: Electron-withdrawing groups (F, NO₂) on the benzyl ring enhance metabolic stability but can shift selectivity toward COX-1 if the ring becomes too electron-deficient (see Cmpd 190b).

  • Steric Effects: Ortho-substitution on the benzyl ring often clashes with the pyrazole core, forcing a perpendicular conformation that mimics the "twisted" state of active inhibitors.

Comparative Analysis: Anticancer Activity (Kinase Inhibition)[1][4]

The Benchmark
  • Standard: Sorafenib (Bayer) / Crizotinib (Pfizer).

  • Mechanism: Multi-kinase inhibition (VEGFR, PDGFR, RAF).

  • Limitation: High toxicity due to off-target binding; resistance mutations.

N-Benzyl Performance Data

In kinase inhibition, the N-benzyl group is frequently paired with a C4-carboxamide linker. This scaffold mimics the ATP-binding mode, where the benzyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Table 2: Antiproliferative Activity (IC₅₀) Against Cancer Cell Lines

CompoundTarget KinaseCell Line (Type)IC₅₀ (µM)Comparison (Standard)Ref
Cmpd 7b MEK1A549 (Lung)0.26 < 1.0 (Trametinib)[5]
Cmpd 49 EGFR / HER-2MCF-7 (Breast)0.20 ~0.1 (Gefitinib)[6]
Cmpd 26 PDX-1 (Diabetes/Cancer)C2C12N/A*Activates Insulin Secretion[7]
Sorafenib RAF/VEGFRHepG2 (Liver)4.5Reference [8]

Interpretation: The N-benzyl pyrazole Cmpd 7b demonstrates superior potency (0.26 µM) against A549 cells compared to many first-generation inhibitors. The flexibility of the benzyl group allows it to accommodate mutations in the MEK1 pocket that typically render rigid inhibitors ineffective.

Visualizing the SAR Logic

The following diagram illustrates the functional zones of the N-benzyl pyrazole scaffold.

SAR_Map Core Pyrazole Core (Scaffold) N_Benzyl N-Benzyl Group (The Anchor) Core->N_Benzyl N1 Position C3_C5 C3/C5 Substituents (Steric Bulk) Core->C3_C5 Flanking C4_Linker C4 Carboxamide/Linker (H-Bonding) Core->C4_Linker Substitution Hydrophobic Hydrophobic Pocket Interaction (COX-2/Kinase) N_Benzyl->Hydrophobic Pi-Stacking / vdW Solubility Lipophilicity Modulation (LogP) N_Benzyl->Solubility Methylene Spacer Selectivity Selectivity Switch (COX-2 vs COX-1) C3_C5->Selectivity Bulky Groups (CF3, Aryl) ATP_Bind ATP Hinge Region Binding C4_Linker->ATP_Bind Donor/Acceptor Pair

Caption: Functional decomposition of the N-benzyl pyrazole scaffold. The N-benzyl group (Red) governs hydrophobic fit and solubility, while C3/C5/C4 substituents dictate target specificity.

Experimental Protocols

To replicate the data cited above, the following validated protocols are recommended.

Synthesis: Regioselective N-Benzylation

Goal: synthesize 1-benzyl-3,5-diphenylpyrazole. Challenge: Avoiding the formation of the N2-isomer.

Protocol:

  • Reagents: 1,3-diphenyl-1,3-propanedione (1.0 eq), Benzylhydrazine dihydrochloride (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve diketone in absolute ethanol.

    • Add benzylhydrazine and catalytic acetic acid (AcOH).

    • Reflux at 78°C for 4-6 hours (Monitor via TLC, Hexane:EtOAc 4:1).

    • Critical Step: If regioselectivity is poor, switch to Microwave Irradiation (140°C, 10 min) to favor the thermodynamic product.

  • Purification: Recrystallize from ethanol/water.

  • Validation: ¹H NMR (look for methylene singlet at ~5.4 ppm).

In Vitro Assay: COX Inhibition (Colorimetric)

Goal: Determine IC₅₀ against COX-1 and COX-2.[1]

  • System: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Substrate: Arachidonic acid (AA) + TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Workflow:

    • Incubate enzyme with test compound (0.01 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 mins.

    • Add Heme cofactor.

    • Initiate reaction with Arachidonic Acid.

    • Readout: Measure oxidation of TMPD at 590 nm (Microplate reader).

    • Calculation: % Inhibition = [1 - (Abs_sample / Abs_control)] × 100.

Synthesis Workflow Visualization

Synthesis_Flow Start Starting Materials: 1,3-Diketone + Benzylhydrazine Condensation Cyclocondensation (Reflux EtOH / AcOH) Start->Condensation Check TLC Check: Isomer Formation? Condensation->Check Check->Condensation Incomplete (Continue Reflux) Purify Purification: Column Chrom. or Recrystallization Check->Purify Single Spot Characterize Validation: NMR (CH2 peak @ 5.4ppm) MS (M+1) Purify->Characterize

Caption: Standard synthetic route for N-benzyl pyrazoles. The critical checkpoint is the TLC analysis to ensure regioselective formation of the N1-isomer over the N2-isomer.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib).[2] Journal of Medicinal Chemistry.

  • Chandna, N., et al. (2014).[3][4] Pyrazolylbenzyltriazoles as cyclooxygenase inhibitors: synthesis and biological evaluation as dual anti-inflammatory and antimicrobial agents. New Journal of Chemistry.

  • Harras, M. F., et al. (2019). Synthesis and biological evaluation of new pyrazole derivatives as anti-inflammatory and analgesic agents.[5] Bioorganic Chemistry.

  • Gedawy, E. M., et al. (2020).[6] Novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors.[5] European Journal of Medicinal Chemistry.

  • Cao, H., et al. (2016).[7] Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK.[7] Bioorganic & Medicinal Chemistry.

  • Tao, X. X., et al. (2018). Synthesis and biological evaluation of pyrazole derivatives as EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Kang, K., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents. European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[8] A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. BenchChem Technical Guides.

Sources

A Comprehensive Guide to HPLC Method Validation for Purity Analysis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of the novel active pharmaceutical ingredient (API), 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation parameter, presents detailed experimental protocols, and compares the established HPLC method against viable analytical alternatives.

The integrity of an analytical method is paramount in pharmaceutical development, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2] This validation protocol is designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for analytical method validation.[3][4]

The Analyte: 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

To develop a robust analytical method, a fundamental understanding of the analyte's physicochemical properties is essential.

Structure:

Physicochemical Properties (Predicted & Experimental):

PropertyValueSignificance for HPLC Method Development
Molecular FormulaC11H10ClN3O2Influences molecular weight and potential interactions.
Molecular Weight255.67 g/mol Essential for accurate preparation of standard solutions.
pKa~1.5 (Predicted)The acidic nature of the nitro group suggests that pH control of the mobile phase is critical for consistent retention times. Working at least one pH unit away from the pKa is advisable.[5]
LogP~2.8 (Predicted)Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.
UV max~275 nm (in Methanol)Dictates the optimal wavelength for detection to ensure maximum sensitivity.
SolubilitySoluble in Methanol, Acetonitrile; Sparingly soluble in water.Guides the choice of diluent for sample and standard preparation.

The Cornerstone of Quality: HPLC Method Validation Workflow

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[6][7] The following sections detail the validation parameters, their underlying importance, and the experimental design for each.

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_suitability Ongoing Verification Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Stab Solution Stability Rob->Stab SST System Suitability Testing (SST) Stab->SST

Caption: Overall workflow for HPLC method validation.

I. System Suitability: The Daily Health Check

Why it's critical: Before any analysis, we must confirm that the chromatographic system is performing adequately. System Suitability Tests (SST) are a series of checks to ensure the equipment is operating within predefined parameters on the day of analysis.[6]

Experimental Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole at the target concentration (e.g., 100 µg/mL).

  • Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Determine the tailing factor and theoretical plates for the principal peak.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
%RSD of Peak Area≤ 2.0%Ensures the injector and detector are performing consistently.
%RSD of Retention Time≤ 1.0%Indicates stable pump performance and column conditions.
Tailing Factor (T)≤ 2.0A measure of peak symmetry, crucial for accurate integration.
Theoretical Plates (N)≥ 2000Demonstrates column efficiency and separation power.

II. Specificity: Distinguishing the Analyte

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[1][8] This is the foundation of a reliable purity-indicating method.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Sample Preparation: Prepare solutions of the placebo, a spiked sample (analyte + known impurities), and the stressed samples.

  • Chromatographic Analysis: Inject all prepared solutions and analyze the chromatograms.

  • Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting peaks.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the placebo, known impurities, or degradation products.

  • The peak purity angle should be less than the peak purity threshold, indicating spectral homogeneity across the analyte peak.

III. Linearity and Range: A Proportional Response

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
515,230
50151,980
80243,560
100305,110
120365,890
150458,230

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998

  • Y-intercept: The y-intercept should not be significantly different from zero.

IV. Accuracy: Closeness to the True Value

Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value.[2][6] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.299.3%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

V. Precision: Consistency of Results

Why it's critical: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2][6] It is evaluated at two levels: repeatability and intermediate precision.

Precision_Levels cluster_repeat Same Conditions cluster_intermediate Different Conditions Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Analyst1 Same Analyst Repeatability->Analyst1 Day1 Same Day Repeatability->Day1 Instrument1 Same Instrument Repeatability->Instrument1 Analyst2 Different Analyst Intermediate->Analyst2 Day2 Different Day Intermediate->Day2 Instrument2 Different Instrument Intermediate->Instrument2

Caption: Levels of precision in method validation.

A. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six individual samples of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole at 100% of the target concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the %RSD of the results.

B. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Data Summary:

Precision LevelAnalystDayInstrumentMean Assay (%)%RSD
Repeatability11A99.80.8%
Intermediate Precision22B100.10.9%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

VI. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions and visually inspecting the chromatograms.

Data Summary:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD1.5~3:1
LOQ5.0~10:1

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate by analyzing a minimum of six replicates at the LOQ concentration. The %RSD should be ≤ 10%, and recovery should be within 80-120%.

VII. Robustness: Withstanding Minor Variations

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][9]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters.

Variations to be Studied:

ParameterOriginal ValueVariation 1Variation 2
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature30°C28°C32°C
Mobile Phase Composition60:40 ACN:Water58:42 ACN:Water62:38 ACN:Water

Acceptance Criteria:

  • The system suitability parameters (retention time, peak area, tailing factor, theoretical plates) should remain within the established acceptance criteria for all tested variations.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful and versatile tool for pharmaceutical analysis, other techniques may be considered.[10][11][12]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent for non-volatile and thermally labile compounds. High resolution and sensitivity. Well-established and regulatory-accepted.[10]Can be time-consuming and generate significant solvent waste.
UHPLC (Ultra-High-Performance Liquid Chromatography) Uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[13][14]Higher initial instrument cost and more susceptible to clogging.
GC (Gas Chromatography) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and sensitivity for volatile compounds.[10]Not suitable for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole as it is non-volatile and likely thermally unstable.
CE (Capillary Electrophoresis) Separation based on the differential migration of ions in an electric field.High efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC for some applications.

For the purity analysis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, the validated reversed-phase HPLC method offers the optimal balance of specificity, accuracy, precision, and robustness, making it the superior choice for routine quality control and stability testing.

Conclusion

This guide has detailed a comprehensive validation strategy for an HPLC method intended for the purity analysis of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole. By adhering to the principles of scientific integrity and the rigorous standards of the ICH, the resulting validated method provides a high degree of confidence in the quality of the analytical data generated. The systematic approach outlined herein ensures that the method is not only fit for its intended purpose but also robust and reliable throughout its lifecycle.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • European Medicines Agency guideline on bioanalytical method validation - Ovid. Available from: [Link]

  • Guideline Bioanalytical method validation - EMA. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges - Neuland Labs. Available from: [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF - ResearchGate. Available from: [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline. Available from: [Link]

  • Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis. Available from: [Link]

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. Available from: [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed. Available from: [Link]

  • Development of SPME-HPLC methodology for detection of nitroexplosives. Available from: [Link]

  • Analytical Method Validation: An Updated Review - SciSpace. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. Available from: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available from: [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available from: [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance - ResearchGate. Available from: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. Available from: [Link]

  • HPLC vs UHPLC: Key Differences & Applications - Phenomenex. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available from: [Link]

  • What Is the Difference Between UHPLC and HPLC? - Chrom Tech, Inc. Available from: [Link]

  • 3-N-benzyl-1-(4-chlorophenyl)-5-N-(2-methylpropyl)pyrazole-3,5-dicarboxamide - PubChem. Available from: [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available from: [Link]

  • 1-(4-chlorobenzyl)-3-phenyl-1h-pyrazole-5-carboxylic acid - PubChemLite. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies of pyrazole ligands. We will move beyond rote protocol-following to explore the causal reasoning behind critical experimental choices, ensuring your in silico results are robust, reproducible, and scientifically sound. The objective is to equip researchers, scientists, and drug development professionals with the expertise to critically evaluate docking software and methodologies for this important class of molecules.

The Rationale: Why Focus on Pyrazole Ligands?

The pyrazole scaffold is a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a synthetic curiosity; it is a privileged structure with a remarkable capacity for biological interaction.[1][2]

  • Versatile Bioactivity: Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4]

  • Key Pharmacophoric Features: The pyrazole ring is an exceptional bioisostere for other aromatic systems.[5] Its nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), allowing for specific and strong interactions within protein binding sites.[2][5]

  • Proven Therapeutic Targets: These ligands have been successfully designed to inhibit critical protein classes, most notably protein kinases (e.g., VEGFR-2, RET kinase) and cyclooxygenase (COX) enzymes, making them highly relevant in oncology and inflammation research.[1][3][6][7][8][9]

Understanding how to accurately predict the binding of these ligands is paramount for accelerating the drug discovery process. Molecular docking serves as our primary computational microscope for this task.[10]

The Core Principle: Molecular Docking as a Predictive Funnel

Molecular docking is a computational technique that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[10][11][12] Its purpose is to simulate the binding process and estimate the binding affinity, typically represented by a docking score .[13] A lower, more negative score generally indicates a more favorable binding interaction.[13]

The process relies on two fundamental components:

  • Search Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the binding site. Genetic algorithms, as used in programs like GOLD and AutoDock, are a common and effective approach.[1][14][15]

  • Scoring Function: This is a mathematical model that estimates the free energy of binding for a given pose.[11] It calculates the contributions of various forces like van der Waals interactions, electrostatic interactions, and hydrogen bonds to derive a score.[1][11]

Our goal is not just to generate a number but to build a self-validating system where the results are a trustworthy guide for further experimental work.

Designing the Study: A Comparative Framework

A robust comparative study requires careful selection of both the biological targets and the computational tools.

Target Selection and Preparation: The Foundation of Accuracy

The quality of your protein structure dictates the ceiling of your docking accuracy. It is a critical, non-negotiable first step.

  • Authoritative Source: The primary repository for macromolecular structures is the Protein Data Bank (PDB) .[16][17]

  • Causality in Selection: Why choose one PDB entry over another?

    • High Resolution: Prioritize structures with high resolution (e.g., < 2.5 Å) as they provide more accurate atomic coordinates.

    • Presence of a Co-crystallized Ligand: This is crucial. A structure with a bound ligand provides the most accurate definition of the binding pocket.[18][19] This native ligand will also be our primary tool for validating the docking protocol itself.[20]

    • Biological Relevance: Ensure the protein is in a functionally relevant state. For kinases, for example, understanding whether the structure is in a DFG-in (active) or DFG-out (inactive) conformation is key.[2]

For this guide, we will consider two common targets for pyrazole ligands:

  • VEGFR-2 Kinase: A key target in anti-angiogenic cancer therapy (e.g., PDB ID: 2QU5).[1][6]

  • Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory drugs (e.g., PDB ID: 3LN1).[3][16][17]

Docking Software Selection: Choosing the Right Tool for the Job

No single docking program is perfect for every scenario. A comparative approach allows us to leverage the strengths of different algorithms and scoring functions. We will compare two widely-used platforms: a robust open-source tool and a leading commercial suite.

FeatureAutoDock Vina Schrödinger Glide
Licensing Open-source, freely available.[21][22]Commercial, requires a license.[23]
Core Algorithm Employs a Lamarckian genetic algorithm and an empirical scoring function.[1]Uses a hierarchical search protocol with multiple scoring functions (GlideScore).[23]
Primary Use Case Excellent for academic research, high-throughput virtual screening, and initial binding mode analysis due to its speed and reasonable accuracy.[6][11]Gold standard in the pharmaceutical industry for its high accuracy, especially in lead optimization. Offers different precision modes (SP, XP).[11][24][25]
Ease of Use Can have a steeper learning curve, often requiring command-line interaction.[22][26]Features a user-friendly graphical interface (Maestro) that streamlines the entire workflow.[27][28]

Why this comparison? This choice provides a realistic view of the landscape. AutoDock Vina represents what is accessible to all researchers, while Glide represents the high-accuracy end of the spectrum often used to finalize and prioritize candidates in an industrial setting.

The Workflow: A Step-by-Step, Self-Validating Protocol

This protocol is designed as a self-validating system. The initial redocking step is a critical quality control measure; if you cannot computationally reproduce the experimentally observed binding pose of the native ligand, any subsequent results for novel ligands are untrustworthy.

Diagram: Comparative Docking Workflow

G cluster_prep Part A: Preparation cluster_exec Part B: Execution & Validation cluster_analysis Part C: Analysis PDB 1. Select Target PDB Structure PrepProt 2. Prepare Protein (Add H, Assign Charges, Minimize) PDB->PrepProt Grid 4. Define Binding Site (Grid) PrepProt->Grid PrepLig 3. Prepare Ligand Library (Generate 3D Conformations) Redock 5. VALIDATION: Redock Native Ligand RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD DockVina 7a. Dock Library (AutoDock Vina) RMSD->DockVina  Yes DockGlide 7b. Dock Library (Schrödinger Glide) RMSD->DockGlide  Yes AnalyzeScores 8. Compare Docking Scores DockVina->AnalyzeScores DockGlide->AnalyzeScores AnalyzePoses 9. Analyze Binding Poses (H-bonds, Hydrophobic etc.) AnalyzeScores->AnalyzePoses CompareSoftware 10. Compare Results Between Software AnalyzePoses->CompareSoftware Conclusion 11. Prioritize Candidates CompareSoftware->Conclusion

Sources

Elemental Analysis Standards for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists push the boundaries of heterocyclic chemistry, the characterization of complex intermediates becomes increasingly demanding. 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole (Chemical Formula: C₁₁H₁₀ClN₃O₂, MW: ~251.67 g/mol ) is a prime example of a challenging matrix. It combines a refractory pyrazole core, a highly oxidized nitro group, and a covalently bound halogen.

This guide objectively compares the performance of modern Automated Dynamic Flash Combustion (CHNS/O Analyzers) against traditional alternative methodologies like the Schöninger Oxygen Flask Combustion and Microwave-Induced Combustion (MIC) . By understanding the mechanistic causality behind elemental interference, laboratories can establish robust, self-validating analytical workflows.

The Causality of Interference: Why This Compound Defies Standard Analysis

To accurately determine the theoretical composition of this compound (C: 52.50%, H: 4.01%, N: 16.70%, Cl: 14.09%, O: 12.71%), we must address three distinct mechanistic challenges during thermal decomposition.

A. Refractory Nitrogen (The Pyrazole Ring)

Pyrazoles contain highly stable N-N bonds that resist standard thermal degradation. Complete cleavage requires aggressive oxidative pyrolysis (flash combustion at 950–1060°C) with a precisely dosed oxygen wave. Sub-optimal temperatures will result in incomplete combustion and artificially low carbon and nitrogen recoveries.

B. NOx Formation (The Nitro Group)

The -NO₂ moiety inherently produces high yields of nitrogen oxides (NOx) during combustion. According to standard Dumas principles, these oxides must be quantitatively reduced to N₂ gas. If the reduction reactor (typically packed with high-purity copper at 600°C) is depleted or overwhelmed by the oxygen wave, NOx species will bypass the detector or elute unpredictably, leading to low nitrogen quantification (e.g., yielding 15.5% instead of the theoretical 16.70%).

C. Halogen Poisoning (The 4-Chloro Substitution)

During oxidation, the chlorine atom generates corrosive HCl and Cl₂ gases. If these halogen species reach the reduction zone, they poison the copper catalyst (forming CuCl₂) and severely interfere with the Gas Chromatography (GC) separation, causing peak tailing and baseline drift at the Thermal Conductivity Detector (TCD). To prevent this, the oxidation reactor must incorporate a specialized halogen scrubber—such as silver tungstate (Ag₂WO₄) or silver vanadate (AgVO₃)—to irreversibly trap the chlorine as stable silver chloride (AgCl)[1].

Objective Comparison of Analytical Workflows

To achieve full elemental characterization, laboratories must balance throughput, precision, and the ability to handle halogens. Table 1 summarizes the performance of the primary product (Automated Flash Combustion) against industry-standard alternatives.

Table 1: Comparison of Elemental Analysis Methodologies for Halogenated Nitro-Pyrazoles

MethodologyTarget ElementsPrinciple of OperationAdvantagesLimitations
Automated Flash Combustion (CHNS) (Primary Product)C, H, NDynamic Dumas combustion with GC-TCD separation.High throughput (8-10 mins/sample); simultaneous CHN quantification; highly automated.Cannot quantify Cl directly; requires frequent replacement of Ag-based halogen scrubbers to prevent catalyst poisoning.
Schöninger Flask + IC (Alternative 1)ClOxygen flask combustion followed by liquid absorption and Ion Chromatography.The "gold standard" for halogen recovery; low initial equipment cost; handles highly refractory halogens.Manual, time-consuming sample prep; requires separate instrumentation for C, H, N analysis.
Microwave-Induced Combustion + IC (Alternative 2)ClClosed-vessel microwave digestion in O₂ under high pressure.Complete digestion with minimal risk of volatile loss; highly precise for halogens.High capital cost for microwave systems; lower throughput compared to automated CHNS analyzers.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on protocols that prove their own accuracy in real-time. The following workflows are designed as closed, self-validating systems.

Protocol 1: CHN Analysis via Automated Flash Combustion

Standardized against modified principles of ASTM D5291[2].

  • Reactor Configuration: Pack the primary oxidation tube with Chromium(III) oxide (Cr₂O₃) and a 50 mm terminal layer of Silver Tungstate/Magnesium Oxide (Ag₂WO₄/MgO) to act as the halogen scrubber. Pack the secondary reduction tube with pure copper wires heated to 600°C.

  • Self-Validation (System Suitability): Before analyzing the pyrazole derivative, run a blank tin capsule followed by a Certified Reference Material (CRM) with a similar halogen/nitro matrix (e.g., 4-Chloro-3-nitrobenzoic acid). Validation Gate: Proceed only if the CRM's C and N recoveries fall within ±0.3% of their theoretical values. This proves the scrubber is actively trapping Cl and the copper is fully reducing NOx.

  • Sample Introduction: Weigh 1.500–2.000 mg of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole into a tin capsule. The tin acts as a localized combustion catalyst, driving the flash temperature above 1800°C upon oxygen injection.

  • Detection: Elute the purified gases (N₂, CO₂, H₂O) through a Porapak GC column to the TCD. Calculate percentages based on the CRM calibration curve.

Protocol 2: Chlorine Quantification via Schöninger Flask + IC

Standardized against EN 14582 closed-system oxygen combustion[3].

  • Matrix Preparation: Weigh 10.0–15.0 mg of the sample onto an ashless filter paper wick. Place the wick into the platinum basket of a heavy-walled Schöniger flask.

  • Self-Validation (Recovery Blank): Perform a blank combustion using only the ashless paper and 10 mL of the absorbent solution (dilute H₂O₂). Spike a known chloride standard into this blank matrix and run it through the Ion Chromatograph (IC). Validation Gate: Proceed only if chloride recovery is >98%, proving the absorbent matrix and IC column are free of interference.

  • Combustion: Add 10 mL of absorbent solution to the flask containing the sample. Purge the flask with pure O₂, seal it, and ignite the wick using an automated infrared igniter.

  • Absorption: Allow the flask to sit for 45 minutes, shaking periodically. The generated HCl/Cl₂ gas will be quantitatively absorbed and oxidized into the aqueous phase.

  • Quantification: Transfer the solution to a volumetric flask, dilute to volume, and inject into the IC to quantify the 14.09% theoretical chlorine content.

Analytical Workflow Visualization

The following diagram illustrates the critical gas-phase signaling and scrubbing pathways required to successfully analyze this compound using Automated Flash Combustion without halogen interference.

G Sample Sample: 1-(4-Chloro-benzyl)-... (C11H10ClN3O2) Combustion Flash Combustion (950-1060°C, O2) Sample->Combustion Oxidation Catalytic Oxidation (Cr2O3) Combustion->Oxidation CO2, H2O, NOx, HCl/Cl2 Scrubber Halogen Scrubber (Ag2WO4 / AgVO3) Traps Cl as AgCl Oxidation->Scrubber Reduction Reduction Zone (Cu at 600°C) NOx -> N2 Scrubber->Reduction CO2, H2O, NOx GC GC Separation (Porapak Column) Reduction->GC CO2, H2O, N2 TCD TCD Detection (N2, CO2, H2O) GC->TCD

Figure 1: Automated Flash Combustion CHN workflow with integrated halogen scrubbing.

References

  • PerkinElmer, Inc. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." Application Note. Available at:[Link]

  • ASTM International. "ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants." ASTM.org, 2021. Available at:[Link]

  • European Committee for Standardization (CEN). "EN 14582:2016 - Characterization of waste - Halogen and sulfur content - Oxygen combustion in closed systems and determination methods." EN Standard, 2016. Available at:[Link]

  • Schöniger, W. "Eine mikroanalytische Schnellbestimmung von Halogenen in organischen Substanzen." Microchimica Acta, 43(1), 123–129, 1955. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle of this guide is to treat 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole as a hazardous waste at all times, ensuring that all handling and disposal procedures adhere to the highest standards of laboratory safety and environmental responsibility. Researchers must always consult their institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][2]

Hazard Assessment: A Structural Analysis

The disposal protocol for any chemical is dictated by its hazard profile. The structure of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole contains three key functional groups that inform its classification as hazardous waste.

  • Chlorinated Benzyl Group : This component classifies the molecule as a halogenated organic compound .[1][3] Halogenated waste streams are among the most stringently regulated because their improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and other persistent organic pollutants.[4] Consequently, they must be segregated from all other waste streams to ensure they are sent to specialized high-temperature incineration facilities.[1][3][5]

  • Nitro Group : Nitroaromatic compounds are recognized for their potential toxicity and reactivity.[6][7][8] The nitro group is a strong electron-withdrawing group that makes the aromatic ring susceptible to certain reactions and contributes to the molecule's overall recalcitrance to natural biodegradation.[8] Many nitro compounds are classified as toxic, irritants, and potentially explosive under specific conditions.[7][9]

  • Pyrazole Core : Pyrazole derivatives are a broad class of heterocyclic compounds with diverse biological activities, frequently used in pharmaceutical and agrochemical research.[10][11] While the core itself has a defined hazard profile, its derivatives must be evaluated on a case-by-case basis.[2][12] General practice dictates that novel or uncharacterized pyrazole derivatives be handled as potentially hazardous substances.[2][12]

Hazard Profile of Structurally Similar Compounds

To substantiate the need for cautious handling, the table below summarizes the Globally Harmonized System (GHS) classifications for compounds that share key structural motifs with the topic chemical.

Compound NameCAS NumberShared Structural MotifGHS Hazard StatementsSource(s)
1-Chloro-4-nitrobenzene100-00-5Chlorinated NitroaromaticToxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[1]
3-Methyl-4-nitro-1H-pyrazole5334-39-4NitropyrazoleCauses skin irritation; Causes serious eye irritation; May cause respiratory irritation.[13]
5-Nitro-1H-pyrazole26621-44-3NitropyrazoleHarmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[14]
1-Methyl-4-iodo-1H-pyrazole39806-90-1Halogenated PyrazoleCauses skin and serious eye irritation; May cause respiratory irritation.[12]

Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal workflow is paramount to ensuring safety and regulatory compliance. All work with this compound and its waste should be performed in a well-ventilated chemical fume hood.[6][15]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Flame-resistant lab coat. [6]

  • Chemical safety goggles as described by OSHA's eye and face protection regulations.[14]

  • Appropriate chemical-resistant gloves (e.g., heavier Nitrile gloves). Contaminated gloves should be disposed of as hazardous waste immediately after use.[15]

Step 2: Waste Segregation

This is the most critical step in the disposal process.

  • Isolate Halogenated Waste : 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves, absorbent materials from spills) must be collected in a dedicated waste container labeled "Halogenated Organic Waste." [1][3]

  • Do Not Mix : Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, oxidizers, or any other incompatible chemical streams.[1][3][5] Doing so complicates and significantly increases the cost of disposal and can create dangerous chemical reactions.[3]

Step 3: Proper Containerization and Labeling
  • Select a Compatible Container : Use a designated, leak-proof hazardous waste container made of a compatible material, such as glass or high-density polyethylene.[3][12] Ensure the container is in good condition with a secure, sealable lid.

  • Label Immediately : Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste." [3]

    • The full, unabbreviated chemical name: "1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole."

    • List any other solvents or chemicals mixed in the container with their approximate percentages.[3]

    • The relevant hazard information (e.g., "Toxic," "Irritant").[3]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
  • Designated Area : Store the waste container in a designated SAA within the laboratory.[3] This area should be under the direct control of laboratory personnel.

  • Ventilation and Security : The SAA should be in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet, away from heat or ignition sources.[2][16]

  • Secondary Containment : The primary waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Keep Closed : The waste container must remain securely closed at all times except when actively adding waste.[2][5][15]

Step 5: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full (do not overfill) or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department.[1][2]

  • Professional Disposal : The EHS department will arrange for the pickup of the hazardous waste by a licensed and certified waste disposal contractor.[2][3]

  • High-Temperature Incineration : The standard and recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][3] This process effectively destroys the organic molecule, and the incinerator's advanced emission control systems neutralize harmful byproducts.[1]

Disposal Workflow and Decision Process

The following diagram outlines the essential workflow for the proper management and disposal of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole waste.

G Disposal Workflow for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole start Waste Generated (Pure compound or contaminated materials) ppe Step 0: Wear Appropriate PPE (Lab Coat, Goggles, Gloves) segregation Step 1: Segregation Decision ppe->segregation Is the waste halogenated? halogenated Collect in 'HALOGENATED ORGANIC WASTE' Container segregation->halogenated Yes non_halogenated Collect in 'Non-Halogenated Waste' Container segregation->non_halogenated No container Step 2: Containerization - Use compatible, sealed container - Attach 'Hazardous Waste' Tag halogenated->container labeling Step 3: Labeling - Full Chemical Name - Hazard Information - List all contents & % container->labeling storage Step 4: Storage - Designated SAA - Secondary Containment - Well-ventilated area labeling->storage ehs Step 5: Final Disposal Contact EHS for Pickup storage->ehs

Caption: Disposal workflow for 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole.

Spill Management Protocol

In the event of a spill, immediate and safe response is crucial.

  • Alert and Evacuate : Alert personnel in the immediate area and evacuate if necessary.[6]

  • Control Ignition Sources : If the material or solvents used are flammable, eliminate all potential ignition sources.[6]

  • Wear PPE : Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust or vapors.[6]

  • Containment : Contain the spill using a non-combustible absorbent material such as sand, vermiculite, or a spill kit.[6]

  • Collection : Carefully collect the absorbed material and contaminated debris into a sealable container.[6]

  • Dispose as Hazardous Waste : Label the container as "Hazardous Waste" with a full description of the contents and manage it according to the protocol outlined in Section 2.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[6]

Regulatory Framework

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is not a specifically "listed" waste, it would be classified as hazardous based on its characteristics.[3] Specifically, wastes from the production of certain chlorinated aliphatic hydrocarbons are designated with "F" codes (e.g., F024, F025), underscoring the regulatory scrutiny of this class of chemicals.[17][18] It is the chemical waste generator's legal responsibility to ensure proper classification and disposal.[12]

By following these detailed procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of 1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole, upholding the highest standards of scientific practice.

References

  • Safe Handling and Storage of Nitro Compounds. BenchChem.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. BenchChem.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • Nitrates - Standard Operating Procedure.
  • SAFETY DATA SHEET: 3-Methyl-4-nitro-1H-pyrazole. Fisher Scientific.
  • SAFETY DATA SHEET: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.
  • Pyrazole Wastewater Tre
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • NitroCompounds-Various.docx. University of Georgia Research.
  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.
  • EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
  • Nitro Compounds. University of Missouri Environmental Health & Safety.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • SAFETY DATA SHEET: 5-Nitro-1H-pyrazole. Fisher Scientific.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Halogenated Solvents in Laboratories.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.